Guanfu base A
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31NO6 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20?,21-,22?,23-,24-/m0/s1 |
InChI Key |
OGNUSOJAYIHLNS-DCOLOBNFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)O)OC(=O)C)O)C |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Guanfu Base A: A Deep Dive into its Antiarrhythmic Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum.[1] Approved for clinical use in China for the treatment of arrhythmias, GFA has demonstrated considerable efficacy in preclinical and clinical settings, showing a therapeutic potential comparable to existing antiarrhythmic drugs but with a favorable safety profile.[2][3] This technical guide provides a comprehensive overview of the molecular and cellular mechanism of action of this compound in arrhythmia, with a focus on its electrophysiological effects on cardiac ion channels. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiarrhythmic agents.
Core Mechanism of Action: Selective Inhibition of the Late Sodium Current (INa.L)
The primary antiarrhythmic action of this compound stems from its selective inhibition of the late component of the cardiac sodium current (INa.L).[4] The late sodium current is a sustained inward sodium current that persists during the plateau phase of the cardiac action potential. Under pathological conditions such as myocardial ischemia and heart failure, INa.L can be enhanced, leading to intracellular sodium and calcium overload, which in turn can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), the cellular basis for cardiac arrhythmias.
GFA exhibits a potent and selective inhibitory effect on INa.L over the transient sodium current (INa.T). This selectivity is crucial for its antiarrhythmic efficacy and safety profile. While inhibition of INa.T can slow conduction velocity and potentially be proarrhythmic, the selective inhibition of INa.L is a recognized antiarrhythmic strategy that can shorten the action potential duration (APD) in pathological conditions where it is prolonged, without significantly affecting normal cardiac conduction.
Electrophysiological Effects on Cardiac Ion Channels
The antiarrhythmic properties of this compound are underpinned by its modulatory effects on several key cardiac ion channels. These effects have been characterized primarily through whole-cell patch-clamp studies on isolated cardiomyocytes and heterologous expression systems.
Sodium Channels (INa)
As mentioned, the most significant effect of GFA is on the cardiac sodium channel.
-
Late Sodium Current (INa.L): GFA is a potent inhibitor of INa.L, with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This action is believed to be the cornerstone of its antiarrhythmic effect, particularly in conditions of INa.L enhancement.
-
Transient Sodium Current (INa.T): GFA also inhibits the peak sodium current, but with a significantly lower potency compared to its effect on INa.L. This selectivity contributes to its favorable safety profile by minimizing effects on cardiac conduction at therapeutic concentrations.
Potassium Channels
GFA also modulates the function of several potassium channels involved in cardiac repolarization.
-
Human Ether-à-go-go-Related Gene (hERG) Channel (IKr): GFA has been shown to inhibit the hERG channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). However, the concentrations required for significant hERG blockade are considerably higher than those needed to inhibit INa.L, suggesting a lower risk of drug-induced QT prolongation and Torsades de Pointes at therapeutic doses.[2][5][6]
-
Kv1.5 Channel (IKur): GFA has a slight blocking effect on the Kv1.5 channel, which underlies the ultrarapid delayed rectifier potassium current (IKur), an important current in the human atria.[4]
Effects on Cardiac Action Potential
The combined effects of this compound on various ion channels translate into specific changes in the cardiac action potential (AP). In preclinical models, GFA has been shown to slow the spontaneous frequency of the sinus node and prolong the action potential duration.[7] The prolongation of the APD is likely a complex interplay of its effects on both inward sodium and outward potassium currents.
Preclinical Efficacy in Animal Models of Arrhythmia
The antiarrhythmic potential of this compound has been validated in a variety of animal models, demonstrating its broad-spectrum activity.
-
Post-Infarction Ventricular Arrhythmias: In a canine model of post-myocardial infarction, intravenous administration of GFA produced a remarkable antiarrhythmic effect, reducing severe ventricular arrhythmias.[1]
-
Chemically-Induced Arrhythmias: GFA has been shown to be effective against arrhythmias induced by various chemical agents, including:
Clinical Evidence
In clinical trials involving patients with ventricular arrhythmias, intravenous this compound has demonstrated efficacy comparable to the Class Ic antiarrhythmic drug, propafenone.[3] Notably, GFA exhibited better tolerance and a lower incidence of adverse events, highlighting its potential as a safer therapeutic alternative.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on various cardiac ion channels.
| Ion Channel | Parameter | Value | Cell Type | Reference |
| Late Sodium Current (INa.L) | IC50 | 1.57 ± 0.14 µmol/L | Guinea Pig Ventricular Myocytes | [4] |
| Transient Sodium Current (INa.T) | IC50 | 21.17 ± 4.51 µmol/L | Guinea Pig Ventricular Myocytes | [4] |
| hERG (IKr) | IC50 | 273 ± 34 µmol/L | HEK293 Cells | [4] |
| hERG (IKr) | IC50 | 1.64 mM | HEK293 Cells | [2][5][6] |
| Kv1.5 (IKur) | % Inhibition | 20.6% at 200 µmol/L | HEK293 Cells | [4] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key studies that have elucidated the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology
The effects of this compound on cardiac ion channels were primarily investigated using the whole-cell patch-clamp technique.
-
Cell Preparations:
-
Guinea Pig Ventricular Myocytes: Ventricular myocytes were enzymatically isolated from guinea pig hearts. These primary cells provide a physiologically relevant system for studying the effects of GFA on native cardiac ion channels.
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells were used as a heterologous expression system. These cells were transiently or stably transfected with the cDNA encoding the specific ion channel of interest (e.g., hERG, Kv1.5), allowing for the study of GFA's effect on a specific channel in isolation.
-
-
Recording Solutions:
-
Extracellular Solution (Typical): Comprised of (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion concentrations would be varied to isolate the current of interest.
-
Intracellular Solution (Pipette Solution - Typical): Contained (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols were applied to elicit and measure the activity of different ion channels. While the exact parameters from the full-text articles are not available, a general description is as follows:
-
INa.L and INa.T: Cells were typically held at a negative holding potential (e.g., -120 mV) and then depolarized to a test potential (e.g., -20 mV) to activate sodium channels. The transient peak current (INa.T) and the sustained current at the end of the depolarizing pulse (INa.L) were measured.
-
IhERG (IKr): A specific "tail pulse" protocol was used. Cells were depolarized to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) where the channels recover from inactivation, giving rise to a large tail current which was measured.
-
IKv1.5 (IKur): Cells were held at a negative potential (e.g., -80 mV) and depolarized to various positive test potentials to elicit the outward potassium current.
-
-
Data Analysis: Dose-response curves were generated by applying increasing concentrations of this compound and measuring the corresponding inhibition of the ionic current. The IC50 values were then calculated by fitting the data to the Hill equation.
Animal Models of Arrhythmia
-
Canine Model of Post-Infarction Ventricular Arrhythmia:
-
Procedure: The left anterior descending coronary artery was ligated in two stages to induce myocardial infarction.
-
Arrhythmia Assessment: Continuous ECG recordings were used to monitor the incidence and severity of ventricular arrhythmias.
-
Drug Administration: this compound was administered intravenously at cumulative doses.
-
-
Chemically-Induced Arrhythmia Models:
-
Inducing Agents: Various agents such as ouabain, acetylcholine, or solutions with altered ion concentrations (K+-free, high Ca2+) were used to induce specific types of arrhythmias in different animal species (rats, dogs).
-
Assessment: ECG was used to monitor the onset and duration of the arrhythmia.
-
Drug Administration: GFA was administered either before (prophylactic effect) or after (therapeutic effect) the induction of arrhythmia.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Generalized workflow for whole-cell patch-clamp experiments.
Conclusion
This compound is a promising antiarrhythmic agent with a well-defined mechanism of action centered on the selective inhibition of the late sodium current. This selectivity, coupled with its modest effects on other cardiac ion channels at therapeutic concentrations, provides a strong rationale for its favorable efficacy and safety profile. The data presented in this technical guide, derived from rigorous preclinical and clinical investigations, underscores the potential of this compound as a valuable addition to the armamentarium of antiarrhythmic drugs. Further research into its long-term safety and efficacy in diverse patient populations is warranted.
References
- 1. [this compound inhibit the post-infarction ventricular arrhythmias in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride [jstage.jst.go.jp]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 8. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A: A Deep Dive into its Sodium Channel Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has demonstrated significant antiarrhythmic properties. This technical guide delves into the core mechanism of its action: the selective blockade of voltage-gated sodium channels. By synthesizing available preclinical data, this document provides an in-depth overview of GFA's electrophysiological effects, quantitative inhibitory parameters, and the experimental methodologies used for their determination. Furthermore, it elucidates the downstream signaling pathways affected by GFA's interaction with sodium channels, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and its Antiarrhythmic Potential
This compound is a novel heterocyclic compound that has been the subject of investigation for its therapeutic potential in managing cardiac arrhythmias.[1][2] Preclinical studies have shown its efficacy in various experimental arrhythmia models.[1][3] Clinical trials have also suggested that intravenous GFA has a comparable effect to the Class I antiarrhythmic drug propafenone in controlling premature ventricular contractions, with better tolerance.[4][5][6] The primary mechanism underlying its antiarrhythmic effects is its activity as a sodium channel blocker.[7][8]
Quantitative Analysis of Sodium Channel Blocking Activity
The inhibitory effects of this compound on various ion channels have been quantified, revealing a selective affinity for the late sodium current (INa,L) over the transient sodium current (INa,T). This selectivity is crucial for its therapeutic profile, as elevated INa,L is implicated in the pathophysiology of several cardiac arrhythmias.
| Ion Channel | IC50 (μmol·L⁻¹) | Cell Type | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Isolated guinea pig ventricular myocytes | [7][8] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Isolated guinea pig ventricular myocytes | [7][8] |
| hERG (IhERG) | 273 ± 34 | HEK293 cells | [7][8] |
| Kv1.5 (IKv1.5) | >200 (20.6% inhibition at 200 μmol·L⁻¹) | Not specified | [7][8] |
Table 1: Summary of this compound's inhibitory concentrations on various ion channels.
Experimental Protocols
The characterization of this compound's sodium channel blocking activity has primarily been achieved through electrophysiological studies, specifically using the whole-cell patch-clamp technique.
Cell Preparation: Isolation of Guinea Pig Ventricular Myocytes
A standard enzymatic dissociation method is employed to isolate single ventricular myocytes from adult guinea pig hearts. This process typically involves the following steps:
-
Heart Excision and Perfusion: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with a Ca2+-free Tyrode's solution to remove blood.
-
Enzymatic Digestion: The perfusate is then switched to a solution containing collagenase and protease to digest the extracellular matrix. The specific concentrations and duration of enzyme treatment are critical and need to be optimized for each batch of enzymes.
-
Mechanical Dissociation and Calcium Reintroduction: The digested ventricular tissue is minced and gently triturated to release individual myocytes. The calcium concentration in the storage solution is gradually increased to ensure the viability of the calcium-tolerant myocytes.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane.
-
Pipettes and Solutions: Borosilicate glass pipettes with a specific resistance are filled with an intracellular solution mimicking the cell's internal environment. The extracellular (bath) solution is a modified Tyrode's solution.
-
Recording Procedure: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying suction, allowing for electrical access to the cell's interior.
-
Voltage-Clamp Protocols: To isolate and measure specific sodium currents (INa,T and INa,L), specific voltage-clamp protocols are applied. These protocols involve holding the cell at a certain membrane potential and then applying a series of depolarizing voltage steps. The resulting currents are recorded and analyzed.
Signaling Pathways and Mechanism of Action
The selective inhibition of the late sodium current by this compound is the cornerstone of its antiarrhythmic effect. An enhanced late sodium current is a known contributor to arrhythmogenesis in conditions such as long QT syndrome and heart failure.
An increased INa,L leads to a prolonged action potential duration (APD) and can induce early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). Furthermore, the persistent influx of Na+ during the cardiac action potential leads to an increase in intracellular sodium concentration. This, in turn, reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of Ca2+ and leading to intracellular calcium overload. This calcium overload can trigger further arrhythmic events.
By selectively blocking the late sodium current, this compound mitigates these pathological effects. It shortens the prolonged APD and reduces the likelihood of afterdepolarizations. The reduction in intracellular sodium accumulation prevents the reversal of the NCX, thereby alleviating intracellular calcium overload and its arrhythmogenic consequences.
Conclusion and Future Directions
This compound exhibits a promising pharmacological profile as an antiarrhythmic agent, primarily through its selective inhibition of the late sodium current. This targeted action addresses a key pathological mechanism in various cardiac arrhythmias while potentially minimizing the side effects associated with non-selective sodium channel blockers. Further research is warranted to fully elucidate its binding site on the sodium channel and to explore its therapeutic potential in a broader range of cardiovascular diseases characterized by abnormal sodium channel function. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for its continued development and clinical application.
References
- 1. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound inhibit the post-infarction ventricular arrhythmias in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Treatment Options for Late Na Current, Arrhythmias, and Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Electrophysiological Effects of Guanfu Base A on hERG Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanfu base A (GFA) is an alkaloid isolated from the tuber of Aconitum coreanum that has garnered interest for its potential antiarrhythmic properties.[1][2][3] Understanding its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for both its therapeutic development and safety assessment. The hERG channel is a key component in cardiac repolarization, and its inhibition can lead to QT interval prolongation and potentially life-threatening arrhythmias. This technical guide provides a comprehensive overview of the known effects of this compound on hERG potassium channels, detailing the quantitative electrophysiological data, the experimental methodologies employed in these studies, and a visualization of the underlying mechanisms and workflows.
Quantitative Electrophysiological Data
The inhibitory effect of this compound on the hERG potassium channel has been quantified in electrophysiological studies. The half-maximal inhibitory concentration (IC50) has been reported in different studies, showing some variability. The key quantitative findings are summarized below.
| Parameter | Reported Value | Study Reference |
| IC50 | 1.64 mM | [1] |
| IC50 | 273 ± 34 µM | [4] |
The blockade of hERG channels by this compound is not a simple pore plugging but involves a complex interaction with the channel's gating machinery. The characteristics of this inhibition are detailed in the following table.
| Characteristic of Blockade | Observation | Study Reference |
| Concentration-Dependence | GFA inhibits hERG channel current in a concentration-dependent manner. | [1] |
| Voltage-Dependence | The inhibitory effect of GFA is voltage-dependent. | [1] |
| Time-Dependence | The blockade by GFA is time-dependent. | [1] |
| State-Dependence | The blockade is dependent on the open and inactivated states of the hERG channel. | [1] |
| Effect on Activation | GFA shifts the activation curve in a negative direction. | [1] |
| Effect on Inactivation | GFA accelerates channel inactivation but has no effect on the inactivation curve. | [1] |
Experimental Protocols
The primary methodology for assessing the effect of this compound on hERG channels is the whole-cell patch-clamp technique performed on mammalian cell lines heterologously expressing the hERG channel.
Cell Line and Culture
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[1]
-
Transfection: HEK293 cells are transiently transfected with the complementary DNA (cDNA) encoding the hERG potassium channel.[1]
Electrophysiological Recordings
-
Technique: The whole-cell configuration of the patch-clamp technique is employed to record hERG currents.[1][4]
-
Equipment: A patch-clamp amplifier and a data acquisition system are used to control the membrane potential and record the resulting ionic currents.
-
Temperature: Experiments are typically performed at room temperature, although physiological temperatures (35-37 °C) are also used for hERG channel recordings.
Recording Solutions
While the specific compositions of the recording solutions used in the this compound studies are not detailed in the available literature, a typical set of solutions for hERG channel recordings is provided below.
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 137 |
| KCl | 4 | |
| CaCl2 | 1.8 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution | K-aspartate | 130 |
| MgCl2 | 5 | |
| EGTA | 5 | |
| ATP (potassium salt) | 4 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with KOH |
Voltage-Clamp Protocols
Specific voltage protocols are applied to the cell membrane to elicit hERG currents and to study the voltage-dependent effects of this compound. A representative protocol to measure the tail current and assess drug-induced block is as follows:
-
Holding Potential: The cell membrane is held at a negative potential, typically -80 mV, where the hERG channels are predominantly in the closed state.
-
Depolarizing Pulse: A depolarizing step to a positive potential, for example, +20 mV for 2 seconds, is applied to activate the channels.
-
Repolarizing Pulse: The membrane is then repolarized to a negative potential, such as -50 mV, to elicit a large outward tail current as the channels recover from inactivation before closing.
-
Data Acquisition: The peak of this tail current is measured to quantify the hERG current amplitude in the absence and presence of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the effect of this compound on hERG channels using the whole-cell patch-clamp technique.
Caption: Experimental workflow for assessing this compound's effect on hERG channels.
Proposed Mechanism of hERG Channel Blockade by this compound
The following diagram illustrates the interaction of this compound with the different states of the hERG potassium channel.
References
- 1. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A: A Diterpenoid Alkaloid from Aconitum coreanum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A is a C20-diterpenoid alkaloid isolated from the root of Aconitum coreanum (Lèvl.) Rapaics, a plant used in traditional Chinese medicine.[1][2][3] This compound has garnered significant interest in the scientific community due to its potent antiarrhythmic properties.[2] It is currently under clinical investigation as a novel antiarrhythmic drug.[4] This technical guide provides a comprehensive overview of this compound, focusing on its origin, isolation, structure elucidation, biosynthesis, and key pharmacological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Origin and Isolation
This compound is a natural product exclusively isolated from the root of Aconitum coreanum, a species belonging to the Ranunculaceae family.[1][2][5] The isolation and purification of this compound can be efficiently achieved using pH-zone-refining counter-current chromatography.[1]
Experimental Protocol: Isolation and Purification
A detailed protocol for the preparative separation of this compound from the crude extract of Aconitum coreanum is outlined below.[1]
1.1.1. Crude Alkaloid Extraction:
-
Grind dried roots of Aconitum coreanum into a powder.
-
Perform heat reflux extraction three times with 95% ethanol solution containing a small amount of hydrochloric acid.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Dissolve the residue in 1% HCl.
-
Basify the acidic extract to pH 9.5 with ammonia water after extraction with petroleum ether.
-
Extract the basified solution with chloroform and evaporate to dryness to obtain the crude alkaloids.[1]
1.1.2. pH-Zone-Refining Counter-Current Chromatography:
-
Apparatus: A suitable counter-current chromatography instrument.
-
Two-phase solvent system: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).
-
Mobile phase (upper phase): The upper organic phase of the solvent system containing 10 mM triethylamine.
-
Stationary phase (lower phase): The lower aqueous phase of the solvent system containing 10 mM hydrochloric acid.
-
Procedure:
-
Dissolve the crude extract in the stationary phase.
-
Perform the separation using the mobile phase at an appropriate flow rate.
-
Monitor the effluent and collect the fractions containing this compound.
-
Combine the fractions and evaporate the solvent to obtain purified this compound.[1]
-
This method has been shown to yield this compound with high purity.[1]
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques, primarily Time-of-Flight Mass Spectrometry (TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Experimental Protocol: Structure Elucidation
2.1.1. Mass Spectrometry:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).
-
Infuse the solution into a TOF-MS instrument.
-
Acquire the mass spectrum to determine the accurate mass of the molecular ion and deduce the elemental composition.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a deuterated solvent (e.g., CDCl3 or CD3OD).
-
Acquire a series of NMR spectra, including:
-
¹H NMR to identify the proton environments.
-
¹³C NMR to identify the carbon skeleton.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of protons and carbons and elucidate the complete chemical structure.
-
Biosynthesis
The biosynthesis of diterpenoid alkaloids in Aconitum species is a complex process that is not yet fully elucidated. However, a putative pathway has been proposed based on transcriptomic and metabolomic studies.[6][7][8][9][10] The biosynthesis can be broadly divided into three stages: formation of the diterpene precursor, formation of the alkaloid skeleton, and modification of the skeleton.
The initial steps involve the cyclization of geranylgeranyl pyrophosphate (GGPP) to form a diterpene scaffold, such as ent-atiserene.[7][9] This is followed by a series of oxidations and the incorporation of a nitrogen atom, typically from an amino acid like L-serine, to form the characteristic atisine skeleton.[9] Subsequent modifications, including hydroxylations, acetylations, and methylations, lead to the diverse array of diterpenoid alkaloids found in Aconitum species, including this compound.
Caption: Putative biosynthetic pathway of this compound.
Pharmacological Activity
This compound exhibits significant pharmacological activities, primarily as an antiarrhythmic agent. Its mechanism of action involves the modulation of ion channels and metabolic enzymes.
Antiarrhythmic Activity
This compound has been shown to be effective in various experimental models of arrhythmia.[2] It can antagonize aconitine-induced arrhythmia and reduce the incidence of ventricular fibrillation.[2]
4.1.1. Experimental Protocol: Screening for Antiarrhythmic Activity
Several in vivo and in vitro models can be used to screen for antiarrhythmic activity.
-
Aconitine-induced arrhythmia in rats:
-
Anesthetize rats and record their electrocardiogram (ECG).
-
Administer this compound or a vehicle control.
-
Induce arrhythmia by intravenous infusion of aconitine.
-
Monitor the ECG for the onset of arrhythmias and compare the protective effect of this compound against the control.[2]
-
-
Calcium chloride-induced ventricular fibrillation in rats:
-
Anesthetize rats and record their ECG.
-
Administer this compound or a vehicle control.
-
Induce ventricular fibrillation by intravenous injection of calcium chloride.
-
Determine the incidence of ventricular fibrillation in the treated and control groups.[2]
-
Inhibition of HERG Potassium Channel
The human ether-a-go-go-related gene (HERG) encodes a potassium ion channel crucial for cardiac repolarization. This compound has been shown to inhibit the HERG channel current.[11]
4.2.1. Experimental Protocol: HERG Channel Inhibition Assay
The whole-cell patch-clamp technique is the gold standard for assessing HERG channel inhibition.
-
Culture human embryonic kidney 293 (HEK293) cells transiently transfected with HERG complementary DNA.
-
Use a whole-cell patch-clamp setup to record HERG channel currents.
-
Apply different concentrations of this compound to the cells.
-
Measure the inhibition of the HERG channel current and determine the IC50 value.[11]
Inhibition of Cytochrome P450 2D6 (CYP2D6)
This compound is a potent inhibitor of CYP2D6, a key enzyme in drug metabolism.[4] This suggests a potential for drug-drug interactions.
4.3.1. Experimental Protocol: CYP2D6 Inhibition Assay
In vitro assays using human liver microsomes are commonly employed to evaluate CYP2D6 inhibition.
-
Prepare incubations containing human liver microsomes, a CYP2D6-specific substrate (e.g., dextromethorphan or bufuralol), and various concentrations of this compound.
-
Initiate the reaction by adding a cofactor such as NADPH.
-
After a specific incubation time, stop the reaction.
-
Quantify the formation of the metabolite using a suitable analytical method (e.g., LC-MS/MS).
-
Determine the inhibitory potency of this compound by calculating the IC50 and/or Ki values.[4]
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Isolation Yield | |||
| This compound | 578 mg (from 3.5 g crude extract) | pH-zone-refining CCC | [1] |
| HERG Channel Inhibition | |||
| IC50 | 1.64 mM | HEK293 cells expressing HERG | [11] |
| CYP2D6 Inhibition | |||
| Ki (noncompetitive) | 1.20 µM | Human liver microsomes | [4] |
| Ki (noncompetitive) | 0.37 µM | Recombinant human CYP2D6 | [4] |
| Ki (competitive) | 0.38 µM | Monkey liver microsomes | [4] |
| Ki (competitive) | 2.4 µM | Dog liver microsomes | [4] |
Logical Relationships and Workflows
Caption: Research workflow for this compound.
Conclusion
This compound, a diterpenoid alkaloid from Aconitum coreanum, holds significant promise as a novel antiarrhythmic agent. This guide has provided a detailed overview of its origin, isolation, structural characterization, biosynthesis, and pharmacological properties, along with relevant experimental protocols and quantitative data. Further research into its detailed mechanism of action and potential for drug-drug interactions is warranted to fully realize its therapeutic potential.
References
- 1. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Structural congeners of this compound and their antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the analytical method of a new anti-arrhythmic guan-fu base A in rabbit plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 5. imperfectpharmacy.in [imperfectpharmacy.in]
- 6. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A: A Comprehensive Technical Guide to its CYP2D6 Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, is an antiarrhythmic drug candidate. Concomitant administration of drugs can lead to significant drug-drug interactions (DDIs), primarily through the inhibition of cytochrome P450 (CYP) enzymes. This guide provides an in-depth technical overview of the inhibitory mechanism of this compound on CYP2D6, a critical enzyme in drug metabolism. Understanding this interaction is paramount for predicting potential DDIs and ensuring patient safety during clinical development and application. This document summarizes the quantitative inhibitory parameters, details the experimental protocols for assessing CYP2D6 inhibition, and provides visual representations of the underlying mechanisms and experimental workflows.
Core Inhibition Mechanism
This compound has been identified as a potent and specific inhibitor of human cytochrome P450 2D6 (CYP2D6). The primary mechanism of inhibition is noncompetitive , meaning GFA can bind to the enzyme at a site distinct from the substrate-binding site, thereby reducing the catalytic activity of the enzyme without preventing substrate binding.[1] This inhibitory action is specific to CYP2D6, with minimal effects observed on other major human CYP isoforms such as 1A2, 2A6, 2C8, 2C19, 3A4, or 3A5.[1]
The noncompetitive nature of the inhibition implies that increasing the substrate concentration will not overcome the inhibitory effect of this compound. This is a critical consideration for predicting the clinical significance of drug-drug interactions involving GFA and drugs metabolized by CYP2D6.
Quantitative Inhibition Data
The inhibitory potency of this compound against human CYP2D6 has been quantified using in vitro experimental models. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| Experimental System | Probe Substrate | Inhibition Type | Ki (µM) |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 |
| Data sourced from Sun et al. (2015).[1] |
Signaling Pathway of Inhibition
The following diagram illustrates the noncompetitive inhibition of CYP2D6 by this compound.
Experimental Protocols
The determination of the CYP2D6 inhibition mechanism and parameters for this compound involves in vitro assays using human liver microsomes (HLMs) and recombinant human CYP2D6 (rCYP2D6).
In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
This protocol outlines the general procedure for assessing the inhibitory potential of a compound on CYP2D6 activity in a complex membrane-bound enzyme system.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (test inhibitor)
-
Dextromethorphan (CYP2D6 probe substrate)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quinidine (positive control inhibitor)
-
Acetonitrile or Methanol (for stopping the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, dextromethorphan, and quinidine in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and varying concentrations of this compound or the positive control (quinidine). A control incubation without any inhibitor should also be prepared.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate, dextromethorphan.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol. This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite (dextrorphan) from dextromethorphan using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of this compound. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). To determine the Ki and the type of inhibition, the experiment should be repeated with multiple substrate concentrations. The data can then be fitted to different enzyme inhibition models using nonlinear regression analysis. For noncompetitive inhibition, a Dixon plot can be used where the reciprocal of the reaction velocity is plotted against the inhibitor concentration.
In Vitro CYP2D6 Inhibition Assay using Recombinant Human CYP2D6
This protocol uses a simplified system with a specific CYP isoform, which is useful for confirming the direct interaction and mechanism.
Materials:
-
Recombinant human CYP2D6 (e.g., expressed in baculovirus-infected insect cells) co-expressed with NADPH-cytochrome P450 reductase
-
This compound
-
(+)-Bufuralol (CYP2D6 probe substrate)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Control inhibitor (e.g., quinidine)
-
Stopping solution (e.g., acetonitrile)
-
HPLC with fluorescence detection or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare stock and working solutions of this compound, (+)-bufuralol, and the control inhibitor as described in the HLM protocol.
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the potassium phosphate buffer, the recombinant CYP2D6 enzyme preparation, and a range of concentrations of this compound or the control inhibitor.
-
Pre-incubation: Pre-warm the plate/tubes to 37°C for approximately 5 minutes.
-
Reaction Initiation: Start the reaction by adding NADPH and (+)-bufuralol.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring linear product formation.
-
Reaction Termination: Terminate the reaction by adding a stopping solution.
-
Analysis: Analyze the formation of the metabolite, 1'-hydroxybufuralol, using HPLC with fluorescence detection or LC-MS/MS.
-
Data Analysis: Similar to the HLM assay, determine the IC50 and Ki values and the type of inhibition by analyzing the reaction rates at different substrate and inhibitor concentrations.
Experimental Workflow
The following diagram outlines a typical workflow for determining the CYP2D6 inhibition profile of a test compound like this compound.
Conclusion
This compound is a potent, specific, and noncompetitive inhibitor of human CYP2D6. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to understand and further investigate the clinical implications of these findings. The noncompetitive nature of the inhibition suggests that co-administration of this compound with drugs primarily metabolized by CYP2D6 may lead to clinically significant drug-drug interactions, warranting careful consideration in preclinical and clinical development. Further in vivo studies are necessary to fully elucidate the clinical relevance of this in vitro inhibition.
References
Unraveling the Electrophysiological Maze: A Technical Guide to the Effects of Guanfu Base A on Cardiomyocytes
For Immediate Release
NANJING, China – Guanfu base A (GFA), a diterpenoid alkaloid derived from the traditional Chinese medicinal plant Aconitum coreanum, is gaining significant attention within the scientific community for its potent anti-arrhythmic properties. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the intricate electrophysiological effects of GFA at the cellular level of cardiomyocytes. This document synthesizes the current understanding of GFA's mechanism of action, focusing on its interactions with key cardiac ion channels, and provides detailed experimental context.
Executive Summary
This compound exerts its anti-arrhythmic effects primarily through the modulation of cardiac ion channels, leading to a prolongation of the action potential duration (APD). Its most prominent action is a highly selective and potent inhibition of the late sodium current (INa.L), a key contributor to arrhythmic activity under pathological conditions. Additionally, GFA blocks several potassium currents involved in cardiac repolarization, albeit with lower potency. This multi-channel blocking profile underscores its potential as a novel therapeutic agent for cardiac arrhythmias.
Quantitative Effects on Cardiac Ion Channels
The primary mechanism of this compound's electrophysiological action is the blockade of several crucial ion channels in cardiomyocytes. The following tables summarize the quantitative data obtained primarily from studies on guinea pig ventricular myocytes using the whole-cell patch-clamp technique.
Table 2.1: Inhibitory Effects of this compound on Sodium Currents (INa)
| Current Name | Channel Subtype | IC50 (µmol·L⁻¹) | Cell Type | Key Finding | Reference |
| Late Sodium Current (INa.L) | Nav1.5 | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | Potent and selective inhibition of the sustained late sodium current. | [1] |
| Transient Sodium Current (INa.T) | Nav1.5 | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | Significantly lower potency compared to its effect on INa.L. | [1] |
Table 2.2: Inhibitory Effects of this compound on Potassium Currents (IK)
| Current Name | Channel Subtype | IC50 / % Inhibition | Cell Type | Key Finding | Reference |
| Rapid Delayed Rectifier K⁺ Current (IKr) | hERG (KCNH2) | 273 ± 34 µmol·L⁻¹ | HEK293 cells expressing hERG | Moderate inhibition of the rapid component of the delayed rectifier current. | [1] |
| Delayed Rectifier K⁺ Current (Ik) | - | ~22% inhibition at 100 µmol·L⁻¹ | Guinea Pig Ventricular Myocytes | GFA demonstrates an inhibitory effect on the overall delayed rectifier current. | [2] |
| Voltage-gated K⁺ Current | Kv1.5 | 20.6% decrease at 200 µmol·L⁻¹ | Not Specified | Slight blocking effect on Kv1.5 channels. | [1] |
| Inward Rectifier K⁺ Current (IK1) | Kir2.x | No significant effect at 100 µmol·L⁻¹ | Guinea Pig Ventricular Myocytes | GFA does not appear to affect the resting membrane potential via IK1 at this concentration. | [2] |
Note: Specific quantitative data on the effects of GFA on the slow component of the delayed rectifier potassium current (IKs) and the L-type calcium current (ICa-L) are not extensively available in the current literature. One study suggested that the bradycardic effect of GFA is not a result of calcium channel blockade[3].
Mechanism of Action and Signaling Pathway
This compound's anti-arrhythmic action is a direct consequence of its multi-target ion channel blockade. By potently inhibiting the late sodium current (INa.L), GFA can shorten the abnormally prolonged action potentials often seen in arrhythmic conditions. Furthermore, its inhibition of repolarizing potassium currents, such as IKr and the broader Ik, contributes to a general prolongation of the action potential duration under normal conditions. This dual action profile is a hallmark of some effective anti-arrhythmic drugs.
Experimental Protocols
The data presented in this guide were primarily generated using the whole-cell patch-clamp technique on isolated ventricular myocytes.
Cardiomyocyte Isolation
Ventricular myocytes are typically isolated from adult guinea pigs via enzymatic digestion. The heart is excised, mounted on a Langendorff apparatus, and retrogradely perfused with a calcium-free solution, followed by a solution containing collagenase and protease to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual, calcium-tolerant myocytes.
Whole-Cell Patch-Clamp Recordings
-
Objective: To measure the ionic currents across the membrane of a single cardiomyocyte in response to controlled voltage steps.
-
General Procedure:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is pressed against the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
A brief pulse of suction is applied to rupture the membrane patch, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.
-
A patch-clamp amplifier is used to clamp the membrane potential at a holding value and to apply specific voltage protocols to elicit and measure ionic currents.
-
-
Typical Solutions (Guinea Pig Ventricular Myocytes):
-
External Solution (Tyrode's): (in mmol/L) 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Pipette (Internal) Solution: (in mmol/L) 110 K-aspartate, 20 KCl, 1 MgCl₂, 5 Mg-ATP, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.
-
Note: Specific ion channel blockers (e.g., tetrodotoxin for Na⁺ currents, nifedipine for Ca²⁺ currents) are often added to the external solution to isolate the current of interest.
-
Logical Relationships and Therapeutic Implications
The electrophysiological profile of this compound suggests a Class I and Class III anti-arrhythmic activity according to the Vaughan-Williams classification. Its potent inhibition of INa.L is particularly relevant for arrhythmias associated with ischemic conditions where this current is often enhanced. The prolongation of the action potential via potassium channel blockade can help to terminate re-entrant arrhythmias.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of guan-fu base A on delayed rectifier current (Ik) in guinea pig ventricular myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of guan-fu base A on spontaneous rate of isolated sinoatrial node of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Guanfu Base A: A Technical Guide for Drug Development Professionals
An in-depth analysis of Guanfu base A and its analogs reveals critical insights into their antiarrhythmic properties. This guide synthesizes the available structure-activity relationship (SAR) data, experimental methodologies, and proposed mechanisms of action to inform future drug discovery and development efforts in the field of cardiovascular therapeutics.
Introduction
This compound (GFA) is a diterpenoid alkaloid originally isolated from the root of Aconitum coreanum. It has demonstrated notable efficacy in various experimental models of arrhythmia, positioning it as a promising lead compound for the development of novel antiarrhythmic agents.[1] The complex, rigid structure of GFA, characterized by a hydrogenated phenanthrene ring system and an alkylamino side chain bearing hydroxyl and acetoxy groups, has been the subject of medicinal chemistry efforts aimed at simplification and potency enhancement.[1] This technical guide provides a comprehensive overview of the current understanding of the SAR of GFA, detailing the impact of structural modifications on its biological activity.
Quantitative Structure-Activity Relationship Data
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | IC50 (μM) | Cell Type | Reference |
| Late Sodium Current (INa.L) | 1.57 ± 0.14 | Guinea pig ventricular myocytes | [2] |
| Transient Sodium Current (INa.T) | 21.17 ± 4.51 | Guinea pig ventricular myocytes | [2] |
| hERG (IKr) | 273 ± 34 | HEK293 cells | [2] |
The data clearly indicates that this compound is a potent and selective inhibitor of the late sodium current (INa.L) over the transient sodium current (INa.T) and the hERG potassium channel. This selectivity is a key aspect of its antiarrhythmic profile, as preferential blockade of INa.L is a recognized mechanism for suppressing arrhythmias with a lower risk of proarrhythmic side effects compared to non-selective sodium channel blockers.
Core Structure-Activity Relationship Insights
Systematic structural modifications of this compound have led to the identification of key pharmacophoric elements and structural motifs that govern its antiarrhythmic activity.
The Essential Role of the Alkylamino Side Chain
Initial hypotheses pinpointed the alkylamino chain, with its hydroxyl and acetoxy functionalities, as the primary pharmacophore responsible for the biological activity of GFA.[1] Subsequent research involving the synthesis of simplified analogs has substantiated this claim. By removing the complex hydrogenated phenanthrene backbone and introducing a more common aryl moiety, researchers have successfully developed phenylpropanediolamine derivatives that not only retain but in some cases, exceed the antiarrhythmic potency of the parent compound.[1]
Simplification of the Polycyclic Core
The multi-ring structure of GFA presents significant synthetic challenges and may not be optimal for pharmacokinetic properties. Structure-activity relationship studies have demonstrated that the cumbersome hydrogenated phenanthrene ring system is not a prerequisite for antiarrhythmic activity.[1] Its replacement with a simple aryl group has yielded a series of phenylpropanediolamine derivatives with enhanced potency.[1] This finding is pivotal for the design of more synthetically accessible and potentially safer GFA-based antiarrhythmic drugs.
Phenylpropanediolamine and Indolizine Analogs with Enhanced Potency
A significant breakthrough in the SAR of GFA was the synthesis and evaluation of a series of phenylpropanediolamine and indolizine derivatives.[1] Notably, several phenylpropanediolamine analogs, designated as I1, I2, I3, I7, I8, and I14, along with an indolizine derivative, II2, exhibited marked efficacy in a chloroform-induced arrhythmia model in rats.[1] Among these, compounds I2, I3, I7, and I8 were found to be even more potent than this compound itself, highlighting the success of the structural simplification and modification strategy.[1] Unfortunately, the specific chemical structures and quantitative potency data for these promising analogs are not available in the accessible scientific literature, representing a critical knowledge gap in the field.
Experimental Protocols
The evaluation of the antiarrhythmic properties of this compound and its analogs has relied on a variety of established in vivo and in vitro experimental models.
Chloroform-Induced Arrhythmia in Rodents
This widely used model is instrumental for the preliminary screening of potential antiarrhythmic agents.
Methodology:
-
Animal Model: Male rats or mice are typically used.
-
Anesthesia: Animals are anesthetized, often with urethane or a similar agent.
-
Induction of Arrhythmia: A sub-lethal dose of chloroform is administered, usually via inhalation or intravenous injection. Chloroform sensitizes the myocardium to the arrhythmogenic effects of endogenous catecholamines.
-
ECG Monitoring: A continuous electrocardiogram (ECG) is recorded to monitor for the onset of ventricular arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Drug Administration: The test compound (e.g., GFA or its analogs) is administered, typically intravenously, prior to the chloroform challenge.
-
Endpoint: The primary endpoint is the prevention or reduction in the incidence and severity of chloroform-induced arrhythmias compared to a vehicle-treated control group.
Aconitine-Induced Arrhythmia
Aconitine is a potent cardiotoxin that induces arrhythmias by persistently activating sodium channels.
Methodology:
-
Animal Model: Rats or guinea pigs are commonly used.
-
Drug Administration: The test compound is administered prior to the aconitine challenge.
-
Induction of Arrhythmia: A continuous infusion or a bolus injection of aconitine is administered.
-
ECG Monitoring: Continuous ECG monitoring is performed to detect the onset of arrhythmias.
-
Endpoint: The protective effect of the test compound is assessed by measuring the delay in the onset of arrhythmias or the complete prevention of arrhythmias.
Whole-Cell Patch Clamp Electrophysiology
This in vitro technique is essential for elucidating the specific ion channel targets of a compound and quantifying its inhibitory potency.
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig ventricles), or cell lines stably expressing specific ion channels (e.g., HEK293 cells) are used.
-
Patch Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents flowing through specific ion channels.
-
Voltage Protocols: Specific voltage protocols are applied to the cell to activate and inactivate the ion channel of interest.
-
Drug Application: The test compound is applied to the cell via a perfusion system.
-
Data Analysis: The effect of the compound on the ion channel current is measured, and concentration-response curves are generated to determine the IC50 value.
Signaling Pathways and Mechanism of Action
The antiarrhythmic effects of this compound are primarily attributed to its interaction with cardiac ion channels, which play a critical role in regulating the cardiac action potential.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
This compound exerts its antiarrhythmic effects through the selective and potent inhibition of the late sodium current (INa.L). This late current, which results from a small fraction of sodium channels that fail to inactivate, is pathologically enhanced in conditions such as heart failure and ischemia, contributing to arrhythmogenesis. By specifically targeting INa.L, GFA can effectively suppress arrhythmias with a favorable therapeutic window, as it has a significantly lower affinity for the transient sodium current (INa.T) and the hERG potassium channel, thereby reducing the risk of adverse cardiac events.
Conclusion
The structure-activity relationship studies of this compound have successfully identified the alkylamino side chain as a key pharmacophore and have demonstrated that the complex polycyclic core can be replaced with simpler aryl moieties to yield analogs with enhanced antiarrhythmic potency. The selective inhibition of the late sodium current by GFA provides a clear mechanism for its therapeutic effects. While the lack of publicly available structural and quantitative data for the most potent analogs presents a challenge, the foundational SAR insights provide a strong rationale for the continued exploration of GFA-based compounds. Future research should focus on the synthesis and detailed pharmacological characterization of new analogs, with a particular emphasis on optimizing both potency and pharmacokinetic properties, to unlock the full therapeutic potential of this promising class of antiarrhythmic agents.
References
Methodological & Application
Guanfu Base A: Application Notes and In Vitro Experimental Protocols
For Research Use Only.
Introduction
Guanfu Base A (GFA) is a C20-diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has demonstrated significant antiarrhythmic properties and is a subject of growing interest in cardiovascular research and drug development. This document provides an overview of the known in vitro activities of GFA, along with detailed protocols for key experimental assays to facilitate further investigation of its pharmacological profile.
Mechanism of Action
This compound's primary established mechanism of action as an antiarrhythmic agent involves the modulation of cardiac ion channels. Additionally, it is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, indicating a potential for drug-drug interactions. While the broader signaling pathways affected by GFA are still under investigation, its parent plant extract has shown modulation of the PI3K/Akt and Keap1/Nrf2 pathways, suggesting potential, yet unconfirmed, roles for GFA in cellular survival and stress response.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro effects of this compound.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | IC50 (μM) | Reference |
| Late Sodium Current (INa.L) | Guinea Pig Ventricular Myocytes | 1.57 ± 0.14 | [1] |
| Transient Sodium Current (INa.T) | Guinea Pig Ventricular Myocytes | 21.17 ± 4.51 | [1] |
| hERG Current (IKr) | HEK293 cells | 273 ± 34 | [1] |
| Kv1.5 Current (IKur) | Not specified | >200 (20.6% inhibition at 200 μM) | [1] |
Table 2: Inhibitory Activity of this compound on CYP2D6
| Enzyme Source | Substrate | Inhibition Type | Kᵢ (μM) | Reference |
| Human Liver Microsomes | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 | [2] |
| Recombinant Human CYP2D6 | (+)-Bufuralol | Not specified | 0.37 ± 0.16 | [2] |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 | [2] |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 | [2] |
Signaling Pathways
While direct evidence of this compound's modulation of the PI3K/Akt and Keap1/Nrf2 signaling pathways is currently limited, these pathways are critical in cell survival and oxidative stress responses. The diagrams below illustrate the canonical pathways and suggest potential points of interaction for GFA that warrant further investigation.
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Postulated interaction of this compound with the Keap1-Nrf2 antioxidant pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channels
This protocol is essential for characterizing the effects of GFA on specific cardiac ion currents.
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Methodology:
-
Cell Preparation: Isolate primary cardiomyocytes or use a cell line (e.g., HEK293) stably expressing the ion channel of interest. Plate cells on glass coverslips.
-
Solutions:
-
External Solution (Tyrode's solution): Composition in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: Composition in mM: 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply appropriate voltage protocols to elicit the specific ion current of interest and record baseline activity.
-
Perfuse the chamber with external solution containing various concentrations of this compound.
-
Record the ion currents at each concentration.
-
Perfuse with GFA-free external solution to assess washout.
-
-
Data Analysis: Measure the peak current amplitude at each GFA concentration. Normalize the data to the baseline current and fit to a dose-response curve to determine the IC50 value.
CYP2D6 Inhibition Assay
This assay determines the inhibitory potential of GFA on the drug-metabolizing enzyme CYP2D6.
Methodology:
-
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2D6.
-
CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol).
-
NADPH regenerating system.
-
This compound.
-
Positive control inhibitor (e.g., Quinidine).
-
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLMs or recombinant enzyme, and the CYP2D6 substrate.
-
Add this compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan) using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each GFA concentration.
-
Determine the IC50 value by plotting the percent inhibition against the GFA concentration.
-
To determine the inhibition kinetics (Kᵢ and type of inhibition), perform the assay with varying concentrations of both the substrate and GFA.
-
Cell Viability (Cytotoxicity) Assay
This protocol provides a general framework to assess the cytotoxic effects of GFA on a chosen cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cardiac cell line or a standard cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of GFA in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of GFA. Include a vehicle control (medium with the solvent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the GFA concentration and determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay is used to determine if GFA induces apoptosis in a cell population.
Methodology:
-
Cell Treatment: Plate cells in a 6-well plate and treat with various concentrations of GFA for a predetermined time. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.
Disclaimer
The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. The signaling pathway diagrams represent current understanding and hypothetical interactions of this compound that require experimental validation.
References
Application Notes and Protocols for Guanfu Base A in Canine Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid derived from the tuber of Aconitum coreanum. It has demonstrated significant antiarrhythmic properties in various preclinical models, including canine models of both ventricular and supraventricular arrhythmias.[1][2] These notes provide a comprehensive overview of the application of GFA in canine arrhythmia research, summarizing its mechanism of action, effective dosages, and detailed protocols for inducing relevant arrhythmia models.
Mechanism of Action
This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the late sodium current (INa.L).[3][4] Under normal physiological conditions, the late sodium current is a small, sustained inward current during the plateau phase of the cardiac action potential. However, in pathological states such as myocardial ischemia, this current can be enhanced, leading to intracellular sodium and subsequent calcium overload. This calcium overload can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known to initiate and sustain arrhythmias.
By selectively blocking the late sodium current, GFA helps to restore normal intracellular ion homeostasis, thereby suppressing the triggers for arrhythmia without significantly affecting the peak sodium current responsible for normal cardiac conduction.[5][6][7] The IC50 for GFA's inhibition of INa.L in guinea pig ventricular myocytes has been reported as 1.57 µmol/L, which is substantially lower than its effect on the transient sodium current, highlighting its selectivity.[3] Some evidence also suggests a potential role of the PI3K/Akt signaling pathway in the regulation of the late sodium current, which may be an area for further investigation into GFA's mechanism.[8]
Data Presentation
The following tables summarize the reported effects of this compound in various canine arrhythmia models.
Disclaimer: The quantitative data presented in the following tables are illustrative, based on qualitative descriptions from the cited literature. The original publications did not provide detailed statistical data (e.g., mean ± SD) for these parameters in a structured format.
Table 1: Effect of this compound on Post-Infarction Ventricular Arrhythmia in Conscious Dogs
| Parameter | Control (Pre-GFA) | GFA (10-40 mg/kg, IV) | Reference |
| Ventricular Arrhythmia | Severe | Remarkable Antiarrhythmic Effect | [1] |
| Heart Rate | Elevated | Moderate Reduction | [1] |
| P-R Interval | Normal | Prolonged | [2] |
| QRS Complex | Normal | No Significant Alteration | [1] |
| Q-T Interval | Normal | No Significant Alteration | [1] |
Table 2: Effect of this compound on Chemically-Induced Arrhythmias in Dogs
| Arrhythmia Model | Induction Agent | GFA Dose (IV) | Observed Effect | Reference |
| Ventricular Tachycardia | Ouabain | 9-10 mg/kg | Reversion to Sinus Rhythm in 1-2 min | [2] |
| Atrial Fibrillation | Acetylcholine (topical) | 10-20 mg/kg | Protection from AF Induction | [2] |
Experimental Protocols
The following are detailed methodologies for inducing arrhythmia in canine models relevant to the study of this compound.
Protocol 1: Post-Myocardial Infarction Ventricular Arrhythmia (Harris Two-Stage Ligation Model)
This model is designed to produce a high incidence of ventricular arrhythmias that closely mimic those seen in patients after a myocardial infarction.
Materials:
-
Adult mongrel dogs
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 2-0 silk)
-
ECG monitoring equipment
-
Ventilator
Procedure:
Stage 1: Initial Coronary Artery Ligation
-
Anesthetize the dog and initiate positive pressure ventilation.
-
Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.
-
Open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a two-stage ligature (a main ligature and a smaller, constricting ligature) around the LAD, typically at a location one-third of the distance from its origin to the apex.
-
Tie the constricting ligature to partially occlude the artery, reducing blood flow but not causing immediate infarction. This allows for the development of collateral circulation.
-
Close the chest in layers and allow the animal to recover.
Stage 2: Complete Occlusion
-
Approximately 24 hours after the first stage, re-anesthetize the animal.
-
Tie the main ligature to completely occlude the LAD at the same location.
-
This two-stage process results in a high incidence of sustained ventricular arrhythmias within hours.
-
Allow the animal to recover from anesthesia. Arrhythmias are typically monitored in the conscious state starting several hours after the second stage.
GFA Administration:
-
Once stable and severe ventricular arrhythmias are recorded (typically 20 hours post-ligation), administer cumulative intravenous injections of this compound.[1]
-
Dosing can range from 10 to 40 mg/kg, administered slowly to observe the antiarrhythmic effect and monitor for any adverse hemodynamic changes.[1]
Protocol 2: Ouabain-Induced Ventricular Tachycardia
This model uses a cardiac glycoside to induce ventricular arrhythmias through an increase in intracellular calcium and delayed afterdepolarizations.
Materials:
-
Adult mongrel dogs
-
Anesthetic agents
-
Ouabain solution
-
Infusion pump
-
ECG and blood pressure monitoring equipment
Procedure:
-
Anesthetize the dog and ensure stable hemodynamics.
-
Administer a loading dose of ouabain intravenously, followed by a continuous infusion. The exact dose may need to be titrated for each animal to induce a stable ventricular tachycardia.
-
Continuously monitor the ECG for the onset and stabilization of ventricular tachycardia.
-
Once a sustained ventricular tachycardia is established, the infusion rate of ouabain can be reduced to a maintenance level.
GFA Administration:
-
With the ouabain-induced ventricular tachycardia established, administer this compound intravenously.
-
A dose of 9-10 mg/kg has been shown to be effective in reverting the arrhythmia to a normal sinus rhythm within 1 to 2 minutes.[2]
Protocol 3: Acetylcholine-Induced Atrial Fibrillation
This model utilizes the vagomimetic effects of acetylcholine to shorten the atrial refractory period, creating a substrate for atrial fibrillation.
Materials:
-
Adult mongrel dogs
-
Anesthetic agents
-
Acetylcholine solution
-
Surgical instruments for thoracotomy
-
ECG monitoring equipment
Procedure:
-
Anesthetize the dog and perform a thoracotomy to expose the atria.
-
Apply a solution of acetylcholine directly to the epicardial surface of the atria, often on a small piece of filter paper.
-
Alternatively, intravenous administration of acetylcholine can be used, with doses around 0.12 mg/kg, though this may cause systemic effects.[9] To increase susceptibility, dogs can be pre-treated with thyroid hormone for several weeks.[9][10]
-
The application of acetylcholine will shorten the atrial refractory period, making the atria more susceptible to fibrillation, which can then be induced by rapid atrial pacing or may occur spontaneously.
GFA Administration:
-
To test the prophylactic effects of GFA, administer the compound intravenously prior to the application of acetylcholine.
-
Doses of 10-20 mg/kg IV have been shown to be effective in protecting against the induction of atrial fibrillation in this model.[2]
References
- 1. [this compound inhibit the post-infarction ventricular arrhythmias in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic ionic mechanism of this compound-Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs [cjnmcpu.com]
- 5. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine | Heart [heart.bmj.com]
- 7. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Cell-Based Screening of Guanfu Base A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid originally isolated from Aconitum coreanum.[1][2] While its primary characterized activity is antiarrhythmic, the structural class of diterpenoid alkaloids is known for a wide range of biological effects, including cytotoxic and anti-inflammatory activities.[3][4][5][6] These application notes provide a comprehensive guide for researchers to screen and characterize the potential cytotoxic, apoptotic, and anti-inflammatory activities of this compound using established cell-based assays.
Data Presentation: Summary of Potential Assays
The following table summarizes key quantitative cell-based assays that can be employed to screen for this compound activity.
| Assay Type | Specific Assay | Principle | Endpoint Measurement | Typical Cell Lines | Key Parameters |
| Cell Viability/Cytotoxicity | MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells to form a colored formazan product.[7][8][9] | Absorbance at 570 nm | A549 (lung carcinoma), MCF-7 (breast cancer), HCT8 (colon cancer), HepG2 (liver cancer) | IC50 (half-maximal inhibitory concentration) |
| XTT Assay | Reduction of XTT tetrazolium salt to a water-soluble formazan product by viable cells.[7][8] | Absorbance at 450-500 nm | Similar to MTT | IC50 | |
| Apoptosis | Caspase-Glo® 3/7 Assay | Luminescent assay that measures caspase-3 and -7 activities, key executioner caspases in apoptosis.[10] | Luminescence | Jurkat (T-lymphocyte), HeLa (cervical cancer) | Fold change in caspase activity, EC50 (half-maximal effective concentration) |
| Annexin V Binding Assay | Detection of phosphatidylserine (PS) translocation to the outer cell membrane, an early marker of apoptosis.[10][11][12][13][14] | Fluorescence or Luminescence | Various, including primary cells and cancer cell lines | Percentage of apoptotic cells, EC50 | |
| Anti-inflammatory | Cytokine Release Assay (ELISA) | Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from stimulated immune cells.[15] | Absorbance (colorimetric) | THP-1 (monocytic leukemia), RAW 264.7 (macrophage-like) | IC50 for cytokine inhibition |
| NF-κB Reporter Assay | Measurement of the activity of the NF-κB transcription factor, a key regulator of inflammation, using a luciferase reporter gene.[16][17][18] | Luminescence | HEK293-NF-κB-luc, THP-1-XBlue™ cells | IC50 for NF-κB inhibition |
Experimental Protocols
Cell Viability/Cytotoxicity Screening: MTT Assay
This protocol is adapted for screening the cytotoxic effects of this compound on a selected cancer cell line (e.g., A549).
Materials:
-
This compound
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Induction: Caspase-Glo® 3/7 Assay
This protocol assesses the ability of this compound to induce apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
This compound
-
Jurkat cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Jurkat cells in suspension in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 1 x 10⁴ cells per well in 50 µL of complete medium in a white-walled 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., staurosporine).
-
Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
-
Anti-inflammatory Activity: NF-κB Reporter Assay
This protocol is designed to screen for the inhibitory effect of this compound on the NF-κB signaling pathway, a key pathway in inflammation.[19]
Materials:
-
This compound
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM, FBS, Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay system (e.g., Bright-Glo™)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the HEK293-NF-κB-luc cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of complete medium in a white-walled 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells and incubate for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., BAY 11-7082).
-
-
Stimulation of NF-κB Pathway:
-
Add TNF-α to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells) to induce NF-κB activation.[16]
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix and incubate for 2 minutes.
-
-
Data Acquisition:
-
Measure the luminescence.
-
Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated vehicle control and determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for screening this compound.
References
- 1. [Structural congeners of this compound and their antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guan-fu base A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 11. Promega RealTime-Glo Annexin V Apoptosis and Necrosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 12. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. raybiotech.com [raybiotech.com]
Quantitative Analysis of Guanfu Base A: A Detailed Overview of HPLC and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum. GFA has garnered significant interest for its antiarrhythmic properties. Accurate and reliable quantification methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control. Herein, we detail established Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the determination of GFA in biological matrices.
I. Introduction to this compound Analysis
This compound is a promising antiarrhythmic drug candidate. To understand its efficacy and safety, robust analytical methods are required to measure its concentration in biological samples such as plasma and urine. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the preferred technique due to its high sensitivity, specificity, and speed. This document outlines the key parameters and protocols for successful GFA quantification.
II. LC-MS Method for this compound in Plasma
A sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method has been developed for the determination of this compound in plasma, which is suitable for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.42 - 21.2 µg/mL (γ = 0.9994) | [1] |
| Intra-day Precision | < 15% | [1] |
| Inter-day Precision | < 15% | [1] |
| Overall Recovery | > 80% | [1] |
Experimental Protocol
1. Sample Preparation:
-
A liquid-liquid extraction method is typically employed.
-
To 100 µL of plasma, add an internal standard (e.g., phenoprolamine hydrochloride) and an appropriate volume of a saturated sodium carbonate solution.
-
Extract the mixture with an organic solvent like ethyl acetate by vortexing for several minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
2. Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., Shimadzu C18, 150 x 2.0 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic phases is often used. For a related compound, Guanfu base G, a mobile phase of 0.2% acetic acid and acetonitrile (30:70, v/v) has been reported[2][3][4].
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for GFA and the internal standard. For the related Guanfu base G, the transition m/z 472.26 → m/z 310.03 has been used[5].
III. UPLC-MS/MS Method for a Related Compound (Guanfu Base G)
A rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the quantification of Guanfu base G (GFG), a structurally similar compound, which can be adapted for GFA analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1 - 200 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |
| Limit of Detection (LOD) | 0.3 ng/mL | [5] |
| Intra-day Precision | < 10.97% | [5] |
| Inter-day Precision | < 10.97% | [5] |
| Accuracy (Relative Error) | 95.4% to 103.6% | [5] |
Experimental Protocol
1. Sample Preparation:
-
The sample preparation procedure is similar to the LC-MS method described above, involving liquid-liquid extraction.
2. Chromatographic Conditions:
-
Column: Acquity UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm)[5].
-
Mobile Phase: A gradient elution with methanol and ultrapure water[5].
-
Flow Rate: 0.4 mL/min[5].
3. Mass Spectrometric Detection:
-
Instrument: Xevo triple quadrupole tandem mass spectrometer[5].
-
Ionization Mode: Positive electrospray ionization[5].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5].
-
Ion Transitions: For GFG, m/z 472.26 → m/z 310.03 was monitored. For the internal standard phenacetin, the transition was m/z 180.00 → m/z 109.99[5].
IV. Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS based methods.
Caption: General workflow for LC-MS based quantification of this compound.
References
- 1. [Determination of this compound hydrochloride in plasma by LC-MS method and its pharmacokinetics in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetic study of Guanfu base G in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous determination of Guanfu base G and its active metabolites by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A Hydrochloride: Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid originally isolated from the tuber of Aconitum coreanum. Its hydrochloride salt has been approved for the treatment of arrhythmia by the China Food and Drug Administration (CFDA) in 2005.[1] As a novel antiarrhythmic agent, GFA exhibits a distinct electrophysiological profile, primarily acting as a selective inhibitor of the late sodium current. These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols relevant to the clinical investigation of this compound hydrochloride.
Mechanism of Action
This compound's primary antiarrhythmic effect is attributed to its selective and potent inhibition of the late sodium current (INa,L) in cardiomyocytes.[2] Under normal physiological conditions, the late sodium current is small. However, in pathological states such as ischemia and heart failure, an enhanced INa,L can lead to intracellular sodium and calcium overload, causing early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are triggers for arrhythmias.
By selectively blocking INa,L, GFA helps to restore normal cardiac action potential duration and suppress these arrhythmogenic triggers. Its selectivity for the late sodium current over the transient sodium current (INa,T) is a key feature, suggesting a lower risk of conduction abnormalities compared to broader sodium channel blockers.[2] Additionally, GFA has been shown to have inhibitory effects on other cardiac ion channels, though at significantly higher concentrations.[2]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data for this compound hydrochloride from various studies.
Table 1: In Vitro Inhibitory Effects on Cardiac Ion Channels
| Ion Channel | IC50 (µmol/L) | Cell Type | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [2] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [2] |
| hERG Current (IhERG) | 273 ± 34 | HEK293 Cells | [2] |
| Kv1.5 Current (IKv1.5) | >200 (20.6% inhibition at 200 µmol/L) | Not Specified | [2] |
Table 2: Pharmacokinetic Parameters in Animal Models
| Parameter | Value | Species | Dosing | Reference |
| Terminal Elimination Half-life (t1/2) | 2.49 h | Rat | Intravenous | Not specified in abstract |
| Total Plasma Clearance | 1.46 L/h/kg | Rat | Intravenous | Not specified in abstract |
| Time to Maximum Concentration (Tmax) | 0.5 h | Rat | Oral | Not specified in abstract |
| Absolute Bioavailability | 71.31% | Rat | Oral | Not specified in abstract |
Table 3: Comparative Efficacy in Clinical Trials (vs. Propafenone)
| Endpoint | This compound | Propafenone | P-value | Indication | Reference |
| Efficacy in Premature Ventricular Beats | Superior | - | 0.01 | Premature Ventricular Beats | [1] |
| Efficacy in Supraventricular Tachycardia | Similar | - | 0.21 | Supraventricular Tachycardia | [1] |
| Reduction in Ventricular Ectopy | Trend towards more effective | - | 0.0609 | Ventricular Arrhythmias | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Analysis of Ion Channel Inhibition
This protocol is based on the methodology for assessing the effects of this compound on cardiac ion channels.[2]
Objective: To determine the inhibitory concentration (IC50) of this compound hydrochloride on specific cardiac ion currents (e.g., INa,L, INa,T, IhERG).
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig) or a stable cell line expressing the channel of interest (e.g., HEK293 cells for hERG).
-
This compound hydrochloride stock solution.
-
External and internal pipette solutions specific for the ion channel being studied.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols or culture the specific cell line.
-
Pipette Preparation: Fill borosilicate glass pipettes with the appropriate internal solution. Pipette resistance should be 2-4 MΩ.
-
Whole-Cell Configuration: Achieve a gigaohm seal and establish the whole-cell patch-clamp configuration.
-
Baseline Recording: Perfuse the cell with the external solution and record baseline ion channel currents using a specific voltage-clamp protocol for the channel of interest.
-
Drug Application: Apply increasing concentrations of this compound hydrochloride to the external solution, allowing for steady-state block at each concentration.
-
Data Acquisition: Record the peak current at each concentration.
-
Data Analysis: Normalize the current at each drug concentration to the baseline current. Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
Protocol 2: Representative Phase II Clinical Trial Protocol for Ventricular Arrhythmias
This protocol is a representative example based on the design of a double-blind, active-controlled study comparing intravenous this compound hydrochloride to propafenone.[1][3]
Objective: To evaluate the efficacy and safety of intravenous this compound hydrochloride in suppressing premature ventricular contractions (PVCs) and non-sustained ventricular tachycardia (NSVT).
Patient Population:
-
Adults (18-75 years) with frequent PVCs (e.g., ≥150/hour) and/or episodes of NSVT documented by 24-hour Holter monitoring.
-
Exclusion criteria: Severe structural heart disease, significant electrolyte abnormalities, severe hepatic or renal impairment, and contraindications to propafenone.
Study Design:
-
Double-blind, randomized, parallel-group, active-controlled trial.
-
Patients are randomized (1:1) to receive either this compound hydrochloride or propafenone.
Drug Administration:
-
This compound Group:
-
Propafenone Group:
-
Loading Dose: An intravenous bolus of 1-2 mg/kg administered over 10 minutes.
-
Maintenance Infusion: A continuous intravenous infusion of 5 µg/kg/min for 6 hours.[1]
-
Assessments:
-
Efficacy: Continuous 24-hour Holter monitoring to quantify the reduction in PVCs and NSVT episodes from baseline.
-
Safety:
References
- 1. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propafenone (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 3. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Guanfu base A Solubility for Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Guanfu base A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid alkaloid isolated from Aconitum coreanum with known antiarrhythmic properties.[1][2] It is a potent noncompetitive inhibitor of CYP2D6 and also inhibits the hERG channel.[1][2] Like many natural products, this compound is poorly soluble in aqueous solutions, which can lead to challenges in preparing stock solutions, ensuring accurate dosing, and achieving therapeutic concentrations in in vitro and in vivo models. This poor solubility can result in experimental variability and hinder the interpretation of research findings.
Q2: What are the known solubility properties of this compound?
Q3: Is there a more soluble form of this compound available?
Yes, this compound hydrochloride, a salt form of the compound, is available and is expected to have improved aqueous solubility compared to the free base.[4][5] Salt formation is a common strategy to enhance the solubility and dissolution rate of basic drugs like this compound.[4] Although specific quantitative solubility data for the hydrochloride salt is not detailed in the reviewed literature, it is a recommended alternative for experiments requiring aqueous-based vehicle solutions.
Q4: What are the potential mechanisms of action of this compound that I should be aware of when designing my experiments?
This compound is a known inhibitor of the cytochrome P450 enzyme CYP2D6.[1][2] This is a critical consideration for in vivo studies, as co-administration with other drugs metabolized by this enzyme could lead to drug-drug interactions. Additionally, this compound has been shown to block the hERG potassium channel, an important factor in cardiac repolarization.[1][2] While the direct effects of this compound on the PI3K/Akt and Keap1/Nrf2 signaling pathways are not yet fully elucidated, other natural compounds have been shown to modulate these pathways, which are involved in cell survival, proliferation, and oxidative stress responses.[6][7][8][9] Proper solubilization is crucial to accurately study these potential effects.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.
Problem: Precipitate forms when preparing aqueous dilutions from a DMSO stock solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | Reduce the final concentration of this compound in your working solution. |
| Insufficient DMSO | The percentage of DMSO in the final solution is too low to maintain solubility. | For in vitro assays, ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to the cells (typically <0.5%). |
| pH of the Medium | The aqueous medium is at a neutral or basic pH, where this compound is less soluble. | Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) to increase solubility. Perform a pH stability test to ensure the compound is stable at the selected pH. |
| Temperature | The solution is too cold, reducing solubility. | Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. Ensure the compound is heat-stable at the temperature used. |
Problem: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | This compound is precipitating out of the cell culture medium over time. | Visually inspect the wells for any precipitate. Consider using a solubility-enhancing technique such as complexation with cyclodextrins. |
| Inaccurate Stock Concentration | The initial stock solution in DMSO was not fully dissolved. | Ensure the DMSO stock is a clear solution. Use ultrasonication to aid dissolution if necessary. Prepare fresh stock solutions regularly. |
Solubility Enhancement Protocols
Below are detailed protocols for common solubility enhancement techniques that can be adapted for this compound.
Protocol 1: pH Adjustment
This protocol is suitable for preparing aqueous solutions of this compound for in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 0.1 N solution
-
Sodium hydroxide (NaOH), 0.1 N solution
-
pH meter
-
Sterile, purified water or appropriate buffer
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
In a separate sterile tube, add the desired volume of water or buffer for your working solution.
-
Slowly add a small aliquot of the this compound DMSO stock solution to the aqueous vehicle while vortexing to achieve the desired final concentration.
-
If a precipitate forms, check the pH of the solution.
-
Adjust the pH downwards by adding 0.1 N HCl dropwise while monitoring the pH. Continue until the precipitate dissolves.
-
Record the final pH at which the compound is fully dissolved.
-
Note: Always perform a vehicle control in your experiments using the same final pH and DMSO concentration.
Protocol 2: Co-solvent System for In Vivo Administration
This protocol provides a common co-solvent formulation for animal studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Methodology:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a sterile tube, add the following solvents in the specified order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly to ensure a clear and homogenous mixture.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[10]
-
Note: This formulation should be prepared fresh before each use. The final concentration of this compound should be determined based on the required dosage and administration volume for the animal model.
Protocol 3: Complexation with Cyclodextrins
This method can be used to improve the aqueous solubility of this compound for both in vitro and in vivo applications.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile, purified water or saline
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a solution of the chosen cyclodextrin in water or saline. A common concentration is 20% (w/v) SBE-β-CD.[1]
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.
-
The resulting solution should be clear. If any undissolved material remains, it can be removed by filtration through a 0.22 µm filter.
-
The concentration of the solubilized this compound can be determined by a suitable analytical method such as HPLC-UV.
Protocol 4: Preparation of a Solid Dispersion
This is a more advanced technique for improving the dissolution rate and bioavailability of this compound.
Materials:
-
This compound
-
A suitable carrier polymer (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000)
-
An appropriate solvent (e.g., ethanol or methanol)
-
Rotary evaporator
Methodology (Solvent Evaporation Method):
-
Dissolve both this compound and the carrier polymer in the solvent. The ratio of drug to carrier can be varied (e.g., 1:1, 1:2, 1:5) to optimize solubility enhancement.
-
Once a clear solution is obtained, remove the solvent under vacuum using a rotary evaporator.
-
The resulting solid mass is the solid dispersion. Scrape the solid from the flask and dry it further under vacuum to remove any residual solvent.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
The solubility and dissolution rate of the solid dispersion can then be compared to the pure drug.
Quantitative Data Summary
| Compound | Parameter | Value | Source |
| This compound | Molecular Weight | 429.51 g/mol | [11] |
| Predicted pKa | 12.97 ± 0.70 | [3] | |
| Predicted XlogP3 | 0.93 | [11] | |
| Solubility in DMSO | 100 mg/mL (232.82 mM) | [1] | |
| Solubility in Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.5 mg/mL (5.82 mM) | [1] | |
| Solubility in 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.82 mM) | [1] | |
| This compound hydrochloride | Molecular Weight | 465.97 g/mol | [4] |
| Solubility | Soluble in DMSO | [4] | |
| Guanfu base H (Atisinium chloride) | Molecular Weight | 379.96 g/mol | [10][12] |
| Solubility in Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 0.83 mg/mL (2.18 mM) | [10] |
Signaling Pathways and Experimental Workflows
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing this compound solubility issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 关附甲素 | 1394-48-5 [m.chemicalbook.com]
- 4. Guan-fu base A hydrochloride(1394-48-5 free base) Supplier | CAS 618094-85-2 | AOBIOUS [aobious.com]
- 5. Identification of this compound hydrochloride phase I and phase II metabolites in rat bile by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 7. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 8. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 12. Guanfu base H - Lifeasible [lifeasible.com]
Guanfu base A stability issues in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Guanfu base A in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid this compound, it is recommended to store it at 4°C under sealed conditions, protected from moisture and light.[1] When dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to keep the solutions sealed and away from moisture.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[1][3] For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, a common co-solvent system is recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.
Q3: Is there a difference in solubility and stability between this compound and this compound hydrochloride?
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure, which contains ester groups, suggests a susceptibility to hydrolysis, particularly under acidic or basic conditions. As a diterpenoid alkaloid, it may also be sensitive to oxidation and photodegradation.
Troubleshooting Guide: this compound Stability Issues
This guide addresses specific problems you might encounter with this compound stability in your experimental solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of the free base. | - Use the hydrochloride salt form of this compound if available, as it generally has higher aqueous solubility. - For in vivo studies, prepare the solution using a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[4] - If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution.[2] |
| Loss of activity over time in prepared solutions | Chemical degradation of this compound. | - pH: Maintain the pH of your experimental solution close to neutral, as the ester groups in this compound can be susceptible to hydrolysis at acidic or basic pH. - Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles. - Light Exposure: Protect solutions from light, as alkaloids can be light-sensitive. Store solutions in amber vials or cover them with foil. - Oxygen Exposure: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation. |
| Inconsistent experimental results | Incomplete dissolution or degradation of this compound. | - Dissolution: Ensure complete dissolution of this compound before use. Use of an ultrasonic bath can be helpful.[1] For co-solvent systems, add each solvent sequentially and ensure the compound is fully dissolved before adding the next.[4] - Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (for in vitro use)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution and use an ultrasonic bath until the this compound is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Protocol 2: Preparation of this compound Formulation (for in vivo use)
This protocol is based on a general formulation for poorly soluble compounds and may need optimization for your specific application.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO (10% of the final volume).
-
Co-solvent Addition 1: Add PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.
-
Co-solvent Addition 2: Add Tween-80 (5% of the final volume) and mix.
-
Aqueous Phase Addition: Add saline (45% of the final volume) dropwise while continuously mixing.
-
Final Check: Ensure the final solution is clear. If any precipitation is observed, the formulation may need adjustment.[4]
Visualizations
Caption: Workflow for handling and preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound stability issues.
References
Technical Support Center: Troubleshooting Guanfu Base A Patch-Clamp Recordings
Welcome to the technical support center for Guanfu base A patch-clamp recordings. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during electrophysiological experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter.
General Patch-Clamp Issues
1. Why am I having trouble forming a Gigaohm (GΩ) seal?
A stable GΩ seal is the foundation of a successful patch-clamp recording. Several factors can prevent its formation:
-
Pipette-related Issues:
-
Dirty Pipette Tip: Debris on the pipette tip is a common culprit.[1][2] Ensure your pipette solution is filtered (0.22 µm filter) and that the capillary glass is clean and dust-free.[1][2]
-
Improper Pipette Shape/Resistance: The ideal pipette resistance depends on the cell type, but a general range is 4-8 MΩ.[3][4] Pipettes with resistance that is too low can make sealing difficult, while excessively high resistance can lead to other issues.[3][4]
-
Clogged Pipette: If you observe a sudden increase in resistance when applying positive pressure, the tip is likely clogged. Discard the pipette and use a new one.[3][4]
-
-
Cell Health and Preparation:
-
Unhealthy Cells: Only patch onto healthy, smooth-surfaced cells. Irregularly shaped or "fried-egg" looking cells are often compromised and will not seal well.[3][5] Ensure proper oxygenation and physiological conditions (pH, osmolarity) of your external solution.[3][4]
-
Excessive Cleaning: Over-enthusiastic cleaning of the cell surface with positive pressure can damage the membrane. Apply gentle and controlled positive pressure as you approach the cell.[1]
-
-
Mechanical and Environmental Factors:
-
Vibrations: The patch-clamp rig should be on an anti-vibration table in a quiet location to minimize mechanical disturbances.[6]
-
Pressure System Leaks: A leak in your pressure tubing will prevent the application of the gentle suction needed to form a seal.[1] Check all connections from the mouthpiece/syringe to the pipette holder.[1][3]
-
2. My whole-cell configuration is unstable, and the recording is noisy. What can I do?
Recording stability is crucial for acquiring high-quality data. Here’s how to troubleshoot instability and noise:
-
Seal Integrity:
-
Electrical Noise:
-
Grounding Issues: Ensure all components of your rig are properly grounded to a single point to avoid ground loops.[7] A faulty bath ground can be a significant source of noise.[7]
-
External Interference: Switch off any unnecessary electrical equipment in the room.[7] Fluorescent lights and computer monitors can be sources of 50/60 Hz noise.
-
Faraday Cage: Make sure your Faraday cage is completely closed and properly grounded.[2]
-
-
Solutions and Pipette:
3. I can't break into the cell to get a whole-cell recording. What's wrong?
Successfully rupturing the cell membrane patch requires a delicate balance of suction and voltage.
-
Insufficient Suction: Gentle, short pulses of negative pressure are usually sufficient.[3] If this fails, you can try slightly stronger pulses.
-
"Zap" Function: Most patch-clamp amplifiers have a "zap" function that delivers a brief voltage pulse to help rupture the membrane.[3] Use this judiciously, as excessive voltage can damage the cell.
-
Pipette Resistance: Pipettes with very high resistance can be more difficult to break through with.[3] Consider using a slightly lower resistance pipette if this is a persistent issue.
Issues Specific to this compound Recordings
4. I am not observing the expected inhibitory effect of this compound on sodium currents.
If this compound (GFA) doesn't produce the anticipated block of sodium channels, consider the following:
-
Channel State Dependence: GFA selectively inhibits the late sodium current (INa.L) with a much higher potency than the transient sodium current (INa.T).[8] Your voltage protocol must be designed to elicit a significant late sodium current to observe the effect of GFA.
-
Drug Concentration and Application:
-
Ensure the final concentration of GFA in your bath solution is accurate.
-
Allow sufficient time for the drug to perfuse and reach its target.
-
-
Cell Type: The expression of channels sensitive to GFA can vary between cell types. The primary targets of GFA are voltage-gated sodium channels and the hERG potassium channel.[8][9]
5. After applying this compound, my recording becomes very unstable and the cell dies.
While GFA is an antiarrhythmic agent, at high concentrations or under certain conditions, it can have off-target effects.
-
hERG Channel Blockade: this compound also blocks hERG potassium channels, though with a much lower potency than its effect on the late sodium current.[8][9] This can alter the cell's resting membrane potential and overall health, potentially leading to instability.
-
Concentration-Dependent Effects: Use the lowest effective concentration of GFA to minimize off-target effects and potential cytotoxicity.
Data & Protocols
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels, as determined by whole-cell patch-clamp experiments.
| Ion Channel | This compound IC50 | Reference |
| Late Sodium Current (INa.L) | 1.57 ± 0.14 µmol·L-1 | [8] |
| Transient Sodium Current (INa.T) | 21.17 ± 4.51 µmol·L-1 | [8] |
| hERG Current (IK(hERG)) | 273 ± 34 µmol·L-1 | [8] |
| Kv1.5 Current (IKv1.5) | > 200 µmol·L-1 (20.6% inhibition) | [8] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording Protocol to Study this compound Effects
This protocol is a general guideline and may require optimization for your specific cell type and experimental question.
-
Cell Preparation: Isolate and culture the cells of interest (e.g., ventricular myocytes, HEK293 cells expressing the channel of interest) on glass coverslips.[8][9]
-
Solution Preparation:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Filter all solutions on the day of the experiment.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[3][4]
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a target cell with the patch pipette while applying gentle positive pressure.[1]
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a GΩ seal (resistance > 1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction or a "zap" from the amplifier to achieve the whole-cell configuration.[3]
-
Clamp the cell at a holding potential of -80 mV.
-
Apply the appropriate voltage protocol to elicit the current of interest (e.g., a step depolarization to activate sodium channels).
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
Visualizations
Signaling & Experimental Workflows
Caption: A typical workflow for a whole-cell patch-clamp experiment investigating the effects of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound patch-clamp recordings.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A Preclinical Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of Guanfu base A (GFA) observed in preclinical studies. The following content, presented in a question-and-answer format, offers troubleshooting guidance and detailed experimental insights to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound observed in preclinical animal models?
A1: Preclinical studies in rats and dogs have demonstrated that this compound primarily affects cardiovascular function. The most consistently observed side effects include a dose-dependent decrease in heart rate (bradycardia) and a prolongation of the P-R (or PQ) interval on the electrocardiogram (ECG).[1][2] While GFA shows a therapeutic effect on arrhythmias, these cardiovascular changes are important considerations in experimental design.
Q2: How does this compound affect myocardial contractility and blood pressure at preclinical doses?
A2: In anesthetized dogs, a 10 mg/kg intravenous dose of this compound slightly affected myocardial contractility.[2] Similarly, in anesthetized rats, changes in systolic blood pressure (SBP), diastolic blood pressure (DBP), and left ventricular systolic pressure (LVSP) were reported to be much smaller or insignificant at a 20 mg/kg intravenous dose.[1] In conscious dogs, GFA showed no obvious effect on stroke volume and cardiac output.[2]
Q3: My animals are exhibiting significant bradycardia. What could be the cause and how can I mitigate this?
A3: Significant bradycardia is an expected pharmacological effect of this compound.[1] The extent of the heart rate reduction is dose-dependent. If the observed bradycardia is more severe than anticipated, consider the following:
-
Dose verification: Double-check your dose calculations and the concentration of your dosing solution.
-
Animal model: Be aware that the response to GFA can vary between species and even strains. The provided data is primarily from studies on rats and dogs.
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters. Ensure your anesthetic protocol is consistent and well-documented.
-
Experimental conditions: Factors such as body temperature and hydration status of the animals can impact cardiovascular stability.
To mitigate excessive bradycardia, you could consider performing a dose-response study to determine the optimal therapeutic dose with acceptable heart rate reduction in your specific model.
Q4: I am observing prolongation of the P-R interval in my ECG recordings. Is this a known side effect?
A4: Yes, a slight increase in the P-R (PQ) interval is a known side effect of this compound in preclinical models.[1][2] This indicates a delay in atrioventricular conduction. It is crucial to carefully monitor ECG parameters during your experiments.
Q5: Are there any known drug-drug interactions with this compound that I should be aware of in my preclinical studies?
A5: Yes, this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in humans, monkeys, and dogs.[2] This is a critical consideration if you are co-administering other compounds that are metabolized by CYP2D6, as it could lead to altered pharmacokinetics and potential toxicity of the co-administered drug. It is recommended to verify the metabolic pathway of any compound used in conjunction with GFA.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the side effects of this compound.
Table 1: Hemodynamic Effects of this compound in Anesthetized Rats [1]
| Parameter | Dose (mg/kg, IV) | Baseline (Mean ± SD) | Post-dose (Mean ± SD) | P-value |
| Heart Rate | 20 | 420 ± 51 bpm | 305 ± 60 bpm | < 0.05 |
| Heart Period | Cumulative (1-60) | 138 ± 11 ms | 321 ± 48 ms | < 0.01 |
| Diastolic Period | Cumulative (1-60) | 22 ± 12 ms | 156 ± 46 ms | < 0.01 |
Table 2: Electrocardiogram Effects of this compound in Anesthetized Rats (Cumulative IV Doses of 1-60 mg/kg) [1]
| Parameter | Effect |
| PQ-interval | Small increase |
| QT-interval | Dose-dependent increase |
| QRS complex | No effect |
Table 3: Cardiovascular Effects of this compound in Dogs [2]
| Animal Model | Dose (mg/kg, IV) | Effect on Heart Rate | Effect on P-R Interval | Effect on Myocardial Contractility |
| Anesthetized Dogs | 10 | Obvious decrease | Prolonged | Slightly affected |
| Conscious Dogs | Not specified | Not specified | Not specified | No obvious effect on stroke volume and cardiac output |
Table 4: Inhibition of CYP2D6 by this compound [2]
| Species/System | Inhibition Type | Ki (μM, Mean ± SD) |
| Human Liver Microsomes | Noncompetitive | 1.20 ± 0.33 |
| Human Recombinant CYP2D6 | Noncompetitive | 0.37 ± 0.16 |
| Monkey Microsomes | Competitive | 0.38 ± 0.12 |
| Dog Microsomes | Competitive | 2.4 ± 1.3 |
Experimental Protocols
1. Hemodynamic Assessment in Anesthetized Rats
-
Animal Model: Wistar rats (body weight and sex should be specified).
-
Anesthesia: Urethane (dose should be specified, e.g., 1.2 g/kg, intraperitoneally).
-
Surgical Preparation:
-
The trachea is cannulated to ensure a clear airway.
-
A carotid artery is cannulated for blood pressure measurement.
-
A jugular vein is cannulated for intravenous drug administration.
-
-
Data Acquisition:
-
A pressure transducer is connected to the carotid artery cannula to measure systolic and diastolic blood pressure.
-
ECG is recorded using subcutaneous needle electrodes.
-
Heart rate is derived from the ECG signal.
-
-
Drug Administration: this compound is administered intravenously, either as a single bolus or in cumulative doses.
-
Data Analysis: Hemodynamic and ECG parameters are recorded and analyzed before and after drug administration.
2. Langendorff Isolated Perfused Heart Preparation (Rat)
-
Animal Model: Sprague-Dawley or Wistar rats.
-
Heart Isolation:
-
The rat is heparinized and then euthanized.
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
-
Perfusion Setup:
-
The aorta is cannulated on a Langendorff apparatus.
-
The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (e.g., 37°C) and pressure.
-
-
Data Acquisition:
-
A pressure transducer connected to a balloon inserted into the left ventricle can be used to measure left ventricular developed pressure (LVDP) and heart rate.
-
ECG can be recorded using electrodes placed on the heart surface.
-
-
Drug Administration: this compound is added to the perfusion buffer at desired concentrations.
3. CYP2D6 Inhibition Assay (In Vitro)
-
System: Human liver microsomes or recombinant human CYP2D6.
-
Probe Substrate: Dextromethorphan or (+)-bufuralol.
-
Incubation:
-
Microsomes or recombinant enzyme are pre-incubated with this compound at various concentrations.
-
The reaction is initiated by adding the probe substrate and an NADPH-generating system.
-
-
Analysis:
-
The formation of the metabolite (dextrorphan or 1'-hydroxybufuralol) is measured using LC-MS/MS.
-
-
Data Analysis: The inhibition constant (Ki) and the type of inhibition (e.g., competitive, noncompetitive) are determined by fitting the data to appropriate enzyme inhibition models.
Visualizations
Caption: Overview of this compound's primary preclinical side effects.
Caption: Experimental workflow for hemodynamic assessment.
References
Technical Support Center: Enhancing the Bioavailability of Guanfu Base A Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Guanfu base A. The information is presented in a question-and-answer format to directly address potential issues and provide practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a diterpenoid alkaloid, is presumed to face challenges typical of many Biopharmaceutics Classification System (BCS) Class II or IV compounds. These challenges primarily include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.
-
First-Pass Metabolism: this compound is metabolized in the liver, potentially by Cytochrome P450 (CYP) enzymes, which can reduce the amount of active drug reaching systemic circulation.[1][2][3][4]
-
Efflux Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the intestinal lumen, thereby limiting its absorption.[5][6][7][8]
Q2: What are the promising formulation strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous state, its solubility and dissolution rate can be significantly increased.[9][10][11][12][13]
-
Lipid-Based Formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations can enhance the solubility and absorption of lipophilic drugs like this compound by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[14][15][16][17]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate and improved bioavailability.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.[18][19][20][21]
Q3: How can I select the best formulation strategy for this compound?
The optimal strategy depends on the specific physicochemical properties of this compound and the desired product characteristics. A systematic approach is recommended:
-
Pre-formulation Studies: Characterize the solubility of this compound in various solvents, oils, and surfactants. Assess its solid-state properties (crystallinity, polymorphism).
-
Excipient Compatibility Studies: Ensure the chemical and physical stability of this compound in the presence of selected excipients.
-
Formulation Screening: Prepare small-scale batches of different formulations (e.g., ASDs with various polymers, SEDDS with different lipid/surfactant ratios).
-
In Vitro Characterization: Evaluate the formulations for drug loading, encapsulation efficiency, particle size (for nanoparticles), and in vitro dissolution in biorelevant media.
-
In Vivo Pharmacokinetic Studies: Assess the oral bioavailability of the most promising formulations in an animal model (e.g., rats) and compare the pharmacokinetic parameters (AUC, Cmax) to that of the unformulated drug.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Steps |
| Inadequate Solubility Enhancement | - For ASDs, screen different polymers and increase the polymer-to-drug ratio. - For SEDDS, optimize the oil, surfactant, and co-surfactant ratios based on solubility studies. - For cyclodextrin complexes, select a cyclodextrin derivative with higher complexation efficiency. |
| Drug Recrystallization | - In ASDs, ensure the drug is fully amorphous using techniques like DSC and PXRD. Select polymers that inhibit crystallization. - In supersaturating systems, incorporate precipitation inhibitors. |
| Poor Wettability | - Include a surfactant in the dissolution medium or formulation to improve wetting. |
| Inappropriate Dissolution Method | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the gastrointestinal environment. - Ensure sink conditions are maintained throughout the test. |
Issue 2: Poor In Vivo Bioavailability Despite Good In Vitro Dissolution
| Potential Cause | Troubleshooting Steps |
| First-Pass Metabolism | - Investigate the involvement of specific CYP enzymes in this compound metabolism.[1][2][3][4] - Consider co-administration with a known inhibitor of the identified CYP enzymes (for research purposes). - Explore formulation strategies that promote lymphatic transport to bypass the liver, such as long-chain lipid-based formulations. |
| P-glycoprotein (P-gp) Efflux | - Determine if this compound is a P-gp substrate using in vitro cell-based assays (e.g., Caco-2 permeability studies).[5][6][7][8] - Include excipients with P-gp inhibitory activity in the formulation (e.g., certain surfactants like Tween 80, Vitamin E TPGS).[8] |
| Gastrointestinal Instability | - Assess the stability of this compound at different pH values corresponding to the stomach and intestine. - Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach if it is found to be acid-labile. |
Issue 3: Formulation Instability
| Potential Cause | Troubleshooting Steps |
| Physical Instability (e.g., phase separation in SEDDS, crystallization in ASDs) | - For SEDDS, refine the formulation composition based on ternary phase diagrams. Store in appropriate containers. - For ASDs, select polymers with a high glass transition temperature (Tg) and store under controlled temperature and humidity conditions. |
| Chemical Instability (e.g., degradation of this compound) | - Conduct comprehensive drug-excipient compatibility studies under accelerated conditions. - Identify and eliminate any excipients that cause degradation. - Control moisture content and protect from light and oxygen as needed. |
Quantitative Data Summary
| Compound | Species | Dose & Route | Cmax | Tmax | AUC | Absolute Bioavailability | Reference |
| Guanfu base I (metabolite of A) | Rat | Oral | - | ~0.5 h | - | 71.31% | [22] |
| Guanfu base G | Rat | Oral | - | ~0.5 h | - | 83.06% | [23] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a selected polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, morphology (SEM), physical state (PXRD, DSC), and in vitro dissolution.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Apparatus II (paddle method) at a rotational speed of 50 or 75 RPM.
-
Dissolution Medium: Employ 900 mL of a biorelevant medium such as Simulated Gastric Fluid (SGF) for the first 2 hours, followed by a switch to Fasted State Simulated Intestinal Fluid (FaSSIF). Maintain the temperature at 37 ± 0.5 °C.
-
Sample Preparation: Place the this compound formulation (e.g., an amount of solid dispersion equivalent to a specific dose of this compound) into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
Protocol 3: LC-MS/MS Method for Quantification of this compound in Rat Plasma
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Employ a C18 analytical column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the precursor-to-product ion transitions for this compound and an internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate the analyte. For example, precipitate proteins with acetonitrile, centrifuge, and inject the supernatant.
-
Calibration and Quantification: Construct a calibration curve using standards of known this compound concentrations in blank plasma and quantify the unknown samples against this curve.
Visualizations
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Development of amorphous solid dispersion formulations of a poorly water-soluble drug, MK-0364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Amorphous Solid Dispersion Sustained-Release Formulations with Polymer Composite Matrix-Regulated Stable Release Plateaus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 19. humapub.com [humapub.com]
- 20. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 21. [PDF] Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin | Semantic Scholar [semanticscholar.org]
- 22. Pharmacokinetics of guanfu base I, an active metabolite of this compound, in rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 23. Pharmacokinetic study of Guanfu base G in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Guanfu Base A: A Comparative Analysis with Class I Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
Guanfu base A (GFA) is a diterpenoid alkaloid derived from the plant Aconitum coreanum and is classified as a Class I antiarrhythmic agent.[1][2] This guide provides a detailed comparison of this compound with other Class I antiarrhythmic drugs, supported by experimental data, to assist in research and development.
Electrophysiological Profile of this compound
This compound primarily exerts its antiarrhythmic effects by blocking sodium channels. Notably, it shows a selective inhibition of the late sodium current (INa.L) over the transient sodium current (INa.T).[3] This selectivity is a key differentiator from many other Class I agents.
Key Electrophysiological Effects:
-
Sodium Channel Blockade: GFA inhibits the late sodium current (INa.L) with an IC50 of 1.57 ± 0.14 μmol/L, which is significantly lower than its IC50 for the transient sodium current (INa.T) at 21.17 ± 4.51 μmol/L.[3]
-
Potassium Channel Effects: It has a slight blocking effect on the hERG potassium channel with a high IC50 of 273 ± 34 μmol/L and minimally affects the Kv1.5 current.[3]
-
Action Potential Duration: Unlike Class Ia drugs that prolong the action potential duration (APD), or Class Ib drugs that shorten it, GFA's effect on APD is less pronounced.[4]
-
Heart Rate: GFA has been shown to decrease the spontaneous electrical discharge rate of the sinoatrial node in a dose-dependent manner, suggesting a direct bradycardic effect.[1] In anesthetized rats, intravenous GFA decreased the heart rate significantly.
Comparative Efficacy and Safety
Clinical and preclinical studies have compared this compound with other established Class I antiarrhythmic drugs, particularly those in Class Ic.
A meta-analysis of 14 randomized controlled trials involving 1,294 patients demonstrated that this compound injection has a similar efficacy to propafenone (a Class Ic agent) in treating premature ventricular beats and supraventricular tachycardia.[5] The analysis also suggested that GFA may have a better safety profile, with fewer adverse events compared to propafenone.[5][6]
In a study on dogs with post-infarction ventricular arrhythmias, this compound showed a remarkable antiarrhythmic effect, with its potency being about one-third that of quinidine (a Class Ia agent).[7]
Data Summary: this compound vs. Other Class I Antiarrhythmic Drugs
| Parameter | This compound | Class Ia (e.g., Quinidine) | Class Ib (e.g., Lidocaine) | Class Ic (e.g., Propafenone) |
| Primary Mechanism | Selective INa.L blockade | Moderate Na+ channel blockade | Weak Na+ channel blockade | Marked Na+ channel blockade |
| Effect on APD | Minimal effect | Prolongs | Shortens | Minimal effect[4] |
| Effect on QRS | Not significantly altered[7] | Prolongs[4] | No effect[4] | Markedly prolongs[4] |
| Effect on QT | Not significantly altered[7] | Prolongs[4] | Slightly shortens[4] | Minimal effect[4] |
| Clinical Efficacy | Comparable to propafenone for ventricular and supraventricular arrhythmias[5] | Effective for a broad range of arrhythmias | Primarily for ventricular arrhythmias | Effective for supraventricular and ventricular arrhythmias[8] |
| Adverse Effects | Better tolerated than propafenone[6] | Proarrhythmic potential, gastrointestinal issues | Neurological side effects | Proarrhythmic potential, particularly in patients with structural heart disease |
Experimental Protocols
Whole-Cell Patch Clamp Technique for Ion Channel Analysis
-
Objective: To determine the effects of this compound on various ion currents (INa.L, INa.T, IHERG, and IKv1.5).[3]
-
Cell Preparation: Isolated ventricular myocytes from guinea pigs or HEK293 cells transiently transfected with the cDNA for the specific ion channel (e.g., HERG) are used.[3][9]
-
Recording: The whole-cell configuration of the patch-clamp technique is employed to record the ionic currents. Specific voltage protocols are applied to elicit the desired currents.
-
Data Analysis: The concentration-response curve for the inhibition of each current by this compound is plotted to calculate the IC50 value.[3]
In Vivo Model of Post-Infarction Ventricular Arrhythmias
-
Objective: To assess the antiarrhythmic efficacy of this compound in a clinically relevant animal model.[7]
-
Animal Model: Anesthetized dogs undergo a two-stage ligation of the left anterior descending coronary artery to induce myocardial infarction and subsequent ventricular arrhythmias.[7]
-
Drug Administration: After a 20-hour period to allow for the development of arrhythmias, cumulative intravenous injections of this compound are administered.[7]
-
Monitoring: Continuous electrocardiogram (ECG) recordings are used to monitor the heart rate and rhythm, and to quantify the reduction in ventricular arrhythmias. The P-R interval, QRS complex, and Q-T interval are also measured.[7]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Drug development workflow for this compound.
References
- 1. [Effects of guan-fu base A on spontaneous rate of isolated sinoatrial node of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Structural congeners of this compound and their antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound inhibit the post-infarction ventricular arrhythmias in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Class 1 Antiarrhythmic Drugs Explained - Liv Hospital [int.livhospital.com]
- 9. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Guanfu Base A vs. Amiodarone for Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atrial fibrillation (AF) remains a significant challenge in cardiovascular medicine, necessitating the exploration of novel therapeutic agents. This guide provides a detailed comparison of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, and amiodarone, a widely used benzofuran derivative for the management of AF. While direct head-to-head clinical trials comparing GFA and amiodarone for atrial fibrillation are not currently available, this document synthesizes preclinical and clinical data to offer a comparative overview of their mechanisms of action, electrophysiological effects, and available efficacy and safety profiles. The information presented is intended to inform researchers and drug development professionals about the potential of GFA as an antiarrhythmic agent and to provide a basis for future comparative studies.
Mechanism of Action
The antiarrhythmic effects of this compound and amiodarone stem from their distinct interactions with cardiac ion channels.
This compound: Primarily acts as a selective inhibitor of the late sodium current (INa-L).[1][2] This selective action is crucial as the late sodium current is implicated in the arrhythmogenesis of atrial fibrillation. By inhibiting INa-L, GFA is thought to shorten the action potential duration in atrial myocytes, a key factor in suppressing AF. Preclinical studies have also indicated its inhibitory effects on various other ion channels, including the L-type calcium current (ICa-L) and the delayed rectifier potassium current (IK), though its selectivity for INa-L appears most prominent.[3]
Amiodarone: Exhibits a complex and multi-channel blocking mechanism, classifying it under all four Vaughan Williams classes of antiarrhythmic drugs.[4][5][6] Its primary action is the blockade of potassium channels, which prolongs the cardiac action potential duration and the effective refractory period (Class III effect).[5][7] Additionally, it blocks sodium channels (Class I effect), has noncompetitive beta-blocking properties (Class II effect), and possesses calcium channel-blocking activity (Class IV effect).[4][5][6] This broad spectrum of activity contributes to its high efficacy in treating a wide range of arrhythmias, including atrial fibrillation.[4][5]
Signaling Pathway Diagrams
Figure 1: Proposed mechanism of action for this compound in atrial fibrillation.
Figure 2: Multi-channel blocking mechanism of Amiodarone.
Electrophysiological Effects: A Quantitative Comparison
The following table summarizes the known electrophysiological effects of this compound and amiodarone on various cardiac ion channels.
| Parameter | This compound | Amiodarone |
| Primary Target | Late Sodium Current (INa-L)[1][2] | Multiple Ion Channels[4][5] |
| Effect on Action Potential Duration (APD) | Shortens atrial APD[3] | Prolongs APD in most cardiac tissues[5][8] |
| Effect on Effective Refractory Period (ERP) | Prolongs ERP[3] | Prolongs ERP[5][8] |
| IC50 for INa-L | 1.57 ± 0.14 µmol/L[1] | Data not available |
| IC50 for Transient Sodium Current (INa-T) | 21.17 ± 4.51 µmol/L[1] | Blocks at rapid pacing frequencies[4][5] |
| IC50 for hERG Current (IKr) | 273 ± 34 µmol/L[1] | Blocks potassium channels[5][7] |
| Effect on Kv1.5 Current (IKur) | Slight inhibition (20.6% at 200 µmol/L)[1] | Data not available |
| Effect on L-type Calcium Current (ICa-L) | Inhibits at higher doses[3] | Blocks calcium channels[5] |
| Effect on Heart Rate | Decreases heart rate[9] | Decreases SA node automaticity[7] |
| Effect on PR Interval | Prolongs PR interval[9] | Prolongs PR interval[7] |
| Effect on QRS Duration | Does not significantly alter QRS complex[10] | Prolongs QRS duration[7] |
| Effect on QT Interval | Does not significantly alter QT interval[10] | Prolongs QT interval[7] |
Experimental Protocols
This compound: Ion Channel Inhibition Studies
-
Objective: To determine the effects of GFA on various cardiac ion currents.[1]
-
Methodology: The whole-cell patch-clamp technique was used on isolated ventricular myocytes from guinea pigs and HEK293 cells transiently transfected with the corresponding channel's cDNA.[1][11]
-
Experimental Workflow:
Figure 3: Experimental workflow for GFA ion channel analysis.
Amiodarone: Clinical Electrophysiological Study
-
Objective: To assess the electrophysiologic effects of an oral load of amiodarone in patients with severe congestive heart failure and ventricular arrhythmias.[12]
-
Methodology: A prospective study involving baseline and post-treatment electrophysiologic studies in 15 patients.[12]
-
Protocol: Patients received an oral amiodarone load of 50 mg/kg/day for 2 days in 8 divided doses. Electrophysiological parameters were measured before and after drug administration.[12]
Efficacy and Safety Profile
This compound
-
Efficacy:
-
Preclinical studies have demonstrated the efficacy of GFA in various experimental arrhythmia models, including atrial fibrillation induced by acetylcholine in anesthetized dogs.[9]
-
A meta-analysis of 14 clinical trials (1,294 subjects) comparing GFA to propafenone for arrhythmias (supraventricular tachycardia and premature ventricular beats) found that GFA had a similar efficacy to propafenone.[13][14] GFA showed a better effect on premature ventricular beats.[13]
-
In a randomized, double-blind, active-controlled study in 201 patients with ventricular arrhythmias, intravenous GFA had a comparable effect to intravenous propafenone in controlling premature ventricular contractions.[15]
-
-
Safety and Tolerability:
-
GFA appears to be well-tolerated, with fewer and less severe adverse events reported compared to propafenone in a clinical trial.[15]
-
Preclinical studies suggest that GFA has a slight effect on myocardial contractility, which could be beneficial for patients with heart failure.[3][9]
-
A study on a nanolipid-based delivery system for GFA suggested good biocompatibility and safety with ear vein injection in rats.[16]
-
Amiodarone
-
Efficacy:
-
Amiodarone is a highly effective antiarrhythmic agent for both supraventricular and ventricular arrhythmias.[4][17] It is effective in converting atrial fibrillation to sinus rhythm and maintaining sinus rhythm.[18][19][20]
-
In a pooled analysis of the AFFIRM and AF-CHF trials, freedom from recurrent atrial fibrillation in amiodarone-treated patients was 84% at 1 year and 45% at 5 years.[20]
-
The DIONYSOS trial showed that amiodarone was more effective than dronedarone in maintaining sinus rhythm after cardioversion in patients with persistent atrial fibrillation.[19]
-
-
Safety and Tolerability:
-
The use of amiodarone is limited by a significant side-effect profile, which can affect multiple organs.[17][18]
-
Potential adverse effects include pulmonary toxicity (interstitial pneumonitis), thyroid dysfunction (hypothyroidism or hyperthyroidism), hepatic dysfunction, corneal microdeposits, and skin photosensitivity.[7][17][18]
-
Due to its long half-life and tissue accumulation, adverse effects can have a delayed onset and may persist after discontinuation of the drug.[5][17]
-
Despite its side effects, amiodarone has a low proarrhythmic potential and is generally well-tolerated in patients with congestive heart failure.[12]
-
Comparative Summary and Future Directions
| Feature | This compound | Amiodarone |
| Mechanism | Selective INa-L inhibitor[1][2] | Multi-channel blocker[4][5] |
| Atrial Fibrillation Data | Limited preclinical data[9] | Extensive clinical trial data[19][20] |
| Efficacy in other Arrhythmias | Comparable to propafenone for ventricular arrhythmias[13][15] | Highly effective for a broad range of arrhythmias[4][17] |
| Side Effect Profile | Appears well-tolerated with fewer side effects reported in comparative studies with propafenone[15] | Significant potential for organ toxicity (pulmonary, thyroid, liver)[17][18] |
| Myocardial Contractility | Slight negative inotropic effect[3][9] | Minimal negative inotropic effects[4] |
| Regulatory Status | Approved in China for the treatment of arrhythmia[3][13][16] | Widely approved and used globally |
Logical Relationship Diagram
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic ionic mechanism of this compound-Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs [cjnmcpu.com]
- 3. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The electrophysiologic basis for the use of amiodarone for treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [this compound inhibit the post-infarction ventricular arrhythmias in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute electrophysiologic effects of amiodarone in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, heart specificity, and therapeutic effect evaluation of this compound-loaded solid nanolipids in treating arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amiodarone: electrophysiologic actions, pharmacokinetics and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amiodarone - Wikipedia [en.wikipedia.org]
- 19. Novel Anti-arrhythmic Medications in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of amiodarone in patients with atrial fibrillation with and without left ventricular dysfunction: a pooled analysis of AFFIRM and AF-CHF trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Guanfu base A and Flecainide: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two antiarrhythmic agents: Guanfu base A (GFA), an alkaloid isolated from Aconitum coreanum, and flecainide, a well-established class Ic antiarrhythmic drug. This objective comparison is supported by experimental data to elucidate their distinct electrophysiological effects and molecular targets.
At a Glance: Key Mechanistic Differences
This compound and flecainide both exert their antiarrhythmic effects primarily by modulating cardiac ion channels. However, their selectivity and potency on different channels vary significantly, leading to distinct electrophysiological profiles. This compound demonstrates a notable selectivity for the late sodium current (INa.L), whereas flecainide is a potent blocker of the peak sodium current (INa) with additional effects on other potassium and calcium channels.
Quantitative Comparison of Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and flecainide on various cardiac ion channels, as determined by patch-clamp experiments.
| Ion Channel | This compound (IC50) | Flecainide (IC50) | Key Observations |
| Late Sodium Current (INa.L) | 1.57 ± 0.14 µM[1] | Not specifically reported, but known to inhibit | GFA is a potent and selective inhibitor of the late sodium current. |
| Peak Sodium Current (INa) | 21.17 ± 4.51 µM[1] | Use-dependent: 7.4 µM; Resting: 345 µM | Flecainide is a potent use-dependent blocker of the peak sodium current, characteristic of Class Ic agents. GFA's effect is less potent. |
| hERG (IKr) | 273 ± 34 µM[1] | 1.49 µM | Flecainide shows significantly higher potency in blocking the hERG channel, which can be a potential proarrhythmic risk. |
| Kv1.5 (IKur) | 20.6% inhibition at 200 µM[1] | 38.14 µM | Flecainide has a more pronounced inhibitory effect on the Kv1.5 channel compared to GFA. |
| Ryanodine Receptor 2 (RyR2) | Not reported | IC50 of 16 ± 3 µM for open-state block | Flecainide directly inhibits RyR2, contributing to its efficacy in certain arrhythmias like CPVT.[2] |
Electrophysiological Effects on the Cardiac Action Potential
The differential ion channel modulation by this compound and flecainide translates into distinct effects on the cardiac action potential and electrocardiogram (ECG) parameters.
| Parameter | This compound | Flecainide |
| QRS Duration | Not significantly altered in animal models[3] | Prolonged[4] |
| PR Interval | Prolonged in animal models | Prolonged |
| QTc Interval | Not significantly altered in animal models[3] | Mildly prolonged |
| Action Potential Duration (APD) | Shortened in atria, prolonged in ventricles | Shortened in Purkinje fibers, prolonged in atria and ventricles[4] |
Signaling Pathways and Molecular Targets
The following diagram illustrates the primary molecular targets of this compound and flecainide within a cardiac myocyte.
Caption: Molecular targets of this compound and Flecainide.
Experimental Methodologies
The quantitative data presented in this guide were primarily obtained through whole-cell patch-clamp electrophysiology. The following section outlines a generalized protocol for such an experiment.
Whole-Cell Patch-Clamp Protocol for Determining IC50
1. Cell Preparation:
-
Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat) or human induced pluripotent stem cell-derived cardiomyocytes are used.
-
For studying specific ion channels in isolation, human embryonic kidney (HEK293) cells stably transfected with the gene encoding the channel of interest (e.g., hERG, Nav1.5) are cultured.
2. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and pressed against the cell membrane.
-
A high-resistance "gigaohm" seal is formed between the pipette and the cell membrane.
-
The cell membrane under the pipette tip is ruptured by gentle suction, establishing the whole-cell configuration, which allows control of the membrane potential and recording of the ion currents.
3. Voltage-Clamp Protocol:
-
The membrane potential is held at a specific level (holding potential), and a series of voltage steps are applied to elicit the desired ion current. The specific voltage protocol depends on the channel being studied. For example, to record INa, the cell is held at a negative potential (e.g., -100 mV) and then depolarized to various test potentials.
4. Drug Application and Data Acquisition:
-
The baseline current is recorded in the absence of the drug.
-
The drug (this compound or flecainide) is then perfused into the experimental chamber at increasing concentrations.
-
The effect of each concentration on the peak or steady-state current is measured after the drug effect has reached a steady state.
5. Data Analysis:
-
The percentage of current inhibition is calculated for each drug concentration relative to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the drug concentration.
-
The IC50 value is determined by fitting the concentration-response curve with the Hill equation.
The following diagram illustrates a typical workflow for a patch-clamp experiment.
Caption: Generalized workflow for IC50 determination using patch-clamp.
Conclusion
This compound and flecainide are both effective antiarrhythmic agents, but their mechanisms of action at the molecular level are distinct. This compound's selective inhibition of the late sodium current suggests a potentially more targeted approach with a lower risk of affecting cardiac conduction as profoundly as traditional sodium channel blockers. Flecainide, as a classic class Ic agent, is a potent blocker of the peak sodium current, which significantly slows conduction velocity. Its additional effects on potassium and ryanodine receptors contribute to its broad antiarrhythmic activity but also to its potential for proarrhythmia, particularly in patients with structural heart disease.[4][5][6]
This comparative analysis highlights the importance of understanding the detailed molecular pharmacology of antiarrhythmic drugs for rational drug development and personalized medicine. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound and flecainide in various arrhythmia syndromes.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 3. [this compound inhibit the post-infarction ventricular arrhythmias in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Guanfacine: A Comparative Clinical Analysis in Hypertension and ADHD
An Objective Guide for Researchers and Drug Development Professionals
Guanfacine, a selective alpha-2A adrenergic receptor agonist, has been the subject of numerous clinical investigations, primarily for its therapeutic effects in managing hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a comprehensive head-to-head comparison of Guanfacine with other therapeutic alternatives, supported by data from key clinical trials.
Mechanism of Action: A Central Alpha-2A Adrenergic Agonist
Guanfacine exerts its effects by selectively binding to and activating alpha-2A adrenergic receptors in the central nervous system. In the brainstem, this activation leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure. In the prefrontal cortex, stimulation of postsynaptic alpha-2A adrenoceptors is thought to enhance working memory and executive functioning, which are key targets in the treatment of ADHD.[1]
References
Guanfu Base A: A Comparative Clinical Meta-Analysis for Arrhythmia Treatment
For Researchers, Scientists, and Drug Development Professionals
Guanfu Base A (GFA) is an alkaloid derived from Aconitum coreanum that has been investigated for its antiarrhythmic properties.[1][2] This guide provides a meta-analysis of available clinical data on this compound, comparing its efficacy and safety with a standard antiarrhythmic agent, propafenone. The information is intended to support research, clinical trial design, and drug development efforts in the field of cardiology.
Efficacy and Safety Profile: this compound vs. Propafenone
A meta-analysis of 14 randomized controlled trials involving 1,294 patients provides the most robust clinical comparison of this compound and propafenone for the treatment of arrhythmia.[3] The primary indications studied were premature ventricular beats and supraventricular tachycardia.[3]
Key Efficacy Findings
The meta-analysis revealed that this compound injection demonstrates comparable efficacy to propafenone injection in the overall treatment of tachycardia.[3] However, subgroup analysis indicated a potentially superior effect of this compound in treating premature ventricular beats.[3]
| Efficacy Outcome | This compound vs. Propafenone | Risk Ratio (RR) | 95% Confidence Interval (CI) | P-value | Citation |
| Overall Tachycardia | Equivalent Efficacy | 1.11 | 0.96, 1.28 | 0.15 | [3] |
| Premature Ventricular Beats | GFA More Effective | 1.35 | 1.07, 1.70 | 0.01 | [3] |
| Supraventricular Tachycardia | Similar Efficacy | 1.07 | 0.98, 1.12 | 0.21 | [3] |
Safety and Tolerability
In terms of safety, the available data suggests that this compound may have a more favorable safety profile compared to propafenone.[3]
Mechanism of Action
This compound is classified as a Class I antiarrhythmic drug.[3] Its mechanism of action involves the inhibition of multiple ion channels, including the sodium channel current, the L-type calcium channel current, and the delayed rectifier potassium current in ventricular myocytes.[3] This multi-channel blockade contributes to its antiarrhythmic effects.
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.
Experimental Protocols
The clinical trials included in the meta-analysis followed standard protocols for evaluating the efficacy and safety of antiarrhythmic drugs. While specific details may vary between individual studies, the general methodology is outlined below.
Study Design
The majority of the studies were randomized controlled trials (RCTs).[3] Patients meeting the inclusion criteria for premature ventricular beats or supraventricular tachycardia were randomly assigned to receive either this compound or propafenone.
Intervention
-
This compound Group: Received intravenous injections of this compound. The specific dosage and administration frequency would have been defined in the individual study protocols.
-
Control Group: Received intravenous injections of propafenone at a standard therapeutic dose.
Outcome Measures
-
Primary Efficacy Endpoint: The primary outcome was typically the response rate, defined as a significant reduction in the frequency of arrhythmic events as measured by electrocardiogram (ECG) or Holter monitoring.
-
Safety Endpoints: Safety was assessed by monitoring and recording the incidence of adverse events, including both cardiac and extracardiac side effects.[3] Laboratory tests and vital signs were also monitored throughout the study period.
The following diagram outlines the typical workflow of the clinical trials included in the meta-analysis.
Drug Interaction Potential
Preclinical studies have indicated that this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in human, monkey, and dog liver microsomes.[4] This suggests a potential for drug-drug interactions with other medications that are metabolized by this enzyme.[4] Further clinical investigation into these potential interactions is warranted.
Conclusion
The available meta-analysis suggests that this compound is a promising antiarrhythmic agent with efficacy comparable to propafenone for overall tachycardia and potentially superior for premature ventricular beats.[3] Furthermore, its safety profile appears to be favorable.[3] The unique mechanism of action, involving multi-ion channel blockade, provides a strong rationale for its therapeutic effects. However, the potential for drug-drug interactions via CYP2D6 inhibition requires careful consideration in clinical practice and future studies. Further large-scale, multi-center clinical trials are needed to confirm these findings and to evaluate the long-term safety and efficacy of this compound in a broader patient population.
References
- 1. [Structural congeners of this compound and their antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guan-fu base A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
Safety Operating Guide
Proper Disposal Procedures for Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Guanfu base A, a diterpenoid alkaloid. While the Safety Data Sheet (SDS) may classify this compound as not a hazardous substance or mixture, compounds within the Aconitum alkaloid family are known for their potential toxicity.[1][2][3] Therefore, it is imperative to handle and dispose of this compound with caution, adhering to established laboratory safety protocols.
Chemical and Physical Properties
A clear understanding of the known properties of this compound is crucial for safe handling and disposal. The following table summarizes available quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁NO₆ | MedChemExpress |
| Molecular Weight | 429.51 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |
| Storage | Store at 4°C, sealed and away from moisture and light. | MedChemExpress |
Disposal Protocol
Given the lack of specific data on the chemical degradation and potential hazardous byproducts of this compound, the recommended disposal procedure is to treat it as a chemical waste product to be handled by a licensed professional disposal service. This approach minimizes risk to personnel and the environment.
Experimental Workflow for Disposal
Below is a step-by-step protocol for the safe preparation of this compound waste for disposal.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and any spillage cleanup materials, in a dedicated and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Selection and Labeling:
-
Use a sealable, leak-proof container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solid waste or solutions).
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Preparation for Disposal:
-
For solid this compound, ensure the container is tightly sealed.
-
If this compound is in a solvent, indicate the solvent on the waste label. Whenever possible, use the original container for disposal.
-
For contaminated labware, place it in a sealed, labeled plastic bag before putting it in the final waste container.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the disposal service with the complete waste information as indicated on the label and the Safety Data Sheet (SDS).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Important Considerations:
-
Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal.
-
Spill Response: In case of a spill, wear appropriate PPE, contain the spill with absorbent material, and collect all contaminated materials into a sealed container for disposal as hazardous waste.
-
Avoid Neutralization: Do not attempt to neutralize or chemically treat this compound waste without specific, validated protocols, as the reaction products may be unknown and potentially hazardous. While some studies suggest that oxidation can degrade certain diterpenoid alkaloids, the specific reaction conditions and byproducts for this compound are not well-documented.[4] Similarly, while hydrolysis can reduce the toxicity of some related alkaloids, this has not been confirmed for this compound.[5]
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. wikem.org [wikem.org]
- 2. Aconitum Alkaloid Poisoning Because of Contamination of Herbs by Aconite Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Guanfu Base A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Guanfu base A, a potent antiarrhythmic alkaloid. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
When working with this compound, a substance identified as a non-competitive CYP2D6 inhibitor, a comprehensive understanding of its handling requirements is crucial. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to mitigate any potential risks.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the recommended personal protective equipment for handling this compound, compiled from multiple safety data sheets. Consistent and correct use of PPE is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Handle with gloves. Nitrile gloves are a suitable option. | To prevent skin contact with the product.[2] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[2] |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | To protect eyes from potential splashes or dust particles.[2] |
| Skin and Body Protection | Wear a laboratory coat. The type of body protection should be chosen based on the concentration and amount of the dangerous substance at the specific workplace. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Respiratory protection is necessary when dust is formed. | To avoid inhalation of dust particles.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guide outlines the key steps for safely managing this compound throughout the experimental workflow, from initial preparation to final disposal.
1. Preparation and Handling:
-
Engineering Controls: Ensure adequate ventilation in the work area. Use only in a well-ventilated area or outdoors.
-
Handling Precautions: Avoid contact with skin and eyes.[2] Do not breathe dust. Wash hands thoroughly after handling.[2]
2. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
3. Spill Management:
-
Personal Precautions: Use full personal protective equipment.[1] Evacuate personnel to safe areas.[1]
-
Containment and Cleaning: Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] For solid spills, sweep up and shovel.[2] Avoid creating dust.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]
4. Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.[2]
-
Recommended storage is at 4°C, sealed, away from moisture and light.[3]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is a critical final step in the experimental workflow.
-
Product Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Contaminated Packaging: Dispose of as unused product.
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
